molecular formula C13H10ClF3O3 B1317020 ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate CAS No. 215123-85-6

ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Cat. No.: B1317020
CAS No.: 215123-85-6
M. Wt: 306.66 g/mol
InChI Key: YNUXNUIXJWXLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C13H10ClF3O3 and its molecular weight is 306.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3O3/c1-2-19-12(18)9-6-7-5-8(14)3-4-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUXNUIXJWXLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572966
Record name Ethyl 6-chloro-2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215123-85-6
Record name Ethyl 6-chloro-2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate . It addresses the specific challenges posed by the trifluoromethyl group and the chromene core construction, distinguishing between the stable hemiacetal intermediates often encountered and the target dehydrated 2H-chromene.

Executive Summary

  • Target Molecule: this compound[1][2]

  • CAS Registry: 215123-85-6[2]

  • Core Scaffold: 2H-1-Benzopyran (Chromene)[3]

  • Key Functionality: 2-Trifluoromethyl group (metabolic stability, lipophilicity), 3-Carboxylate (synthetic handle), 6-Chloro (electronic modulation).

  • Primary Challenge: The electron-withdrawing nature of the

    
     group stabilizes the 2-hydroxy (hemiacetal) intermediate. Accessing the 2H-chromene (non-hydroxy) requires specific "dehydrative" strategies or distinct building blocks (trifluorocrotonates vs. trifluoroacetoacetates).
    

Retrosynthetic Analysis & Strategy

To synthesize the target efficiently, we must select a route that establishes the pyran ring while correctly placing the trifluoromethyl group.

Strategic Disconnections
  • Route A: Phosphine-Catalyzed Annulation (Recommended)

    • Precursors: 5-Chlorosalicylaldehyde + Ethyl 4,4,4-trifluorocrotonate.

    • Mechanism:[4][5][6] Nucleophilic activation of the crotonate followed by domino Michael/Aldol condensation.

    • Advantage:[7] Directly yields the 2H-chromene skeleton without the stable hemiacetal trap.

  • Route B: Knoevenagel Condensation / Cyclization

    • Precursors: 5-Chlorosalicylaldehyde + Ethyl 4,4,4-trifluoroacetoacetate.

    • Mechanism:[4][5][6] Base-catalyzed condensation.[5][8]

    • Caveat: This route predominantly yields the 2-hydroxy-2-(trifluoromethyl)-2H-chromene (hemiacetal). A subsequent dehydration step (using

      
       or 
      
      
      
      ) is required to obtain the target 2H-chromene, which can be difficult due to the stability of the
      
      
      -hemiacetal.
Pathway Visualization

Retrosynthesis cluster_0 Route A (Direct Annulation) cluster_1 Route B (Stepwise) Target Target: Ethyl 6-chloro-2-(trifluoromethyl)- 2H-chromene-3-carboxylate Crotonate Ethyl 4,4,4-trifluorocrotonate Target->Crotonate [3+3] Annulation (PPh3/DABCO) Intermediate 2-Hydroxy Intermediate (Hemiacetal) Target->Intermediate Dehydration (-H2O) Salicyl 5-Chlorosalicylaldehyde Acetoacetate Ethyl 4,4,4-trifluoroacetoacetate Intermediate->Salicyl Intermediate->Acetoacetate Knoevenagel (Piperidine)

Caption: Retrosynthetic map contrasting the direct crotonate annulation (Route A) vs. the stepwise acetoacetate route (Route B).

Detailed Experimental Protocol (Route A)

This protocol utilizes the reactivity of ethyl 4,4,4-trifluorocrotonate as a Michael acceptor, activated by a nucleophilic catalyst (Triphenylphosphine or DABCO), to undergo a [3+3] annulation with 5-chlorosalicylaldehyde .

Reagents & Materials
ReagentEquiv.[4][8][9][10]RoleHazards
5-Chlorosalicylaldehyde 1.0Electrophile / NucleophileIrritant, Skin Sensitizer
Ethyl 4,4,4-trifluorocrotonate 1.2Michael AcceptorFlammable, Irritant
Triphenylphosphine (

)
0.2 (20 mol%)Nucleophilic CatalystToxic if swallowed
Potassium Carbonate (

)
1.5Base (Auxiliary)Irritant
Toluene or Dichloromethane SolventMediumFlammable / Toxic
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge the system with nitrogen or argon to maintain an inert atmosphere.

  • Reaction Assembly:

    • Charge the flask with 5-chlorosalicylaldehyde (1.57 g, 10.0 mmol) and anhydrous Toluene (20 mL).

    • Add Ethyl 4,4,4-trifluorocrotonate (2.02 g, 12.0 mmol) via syringe.

    • Add

      
        (2.07 g, 15.0 mmol).
      
    • Finally, add

      
        (0.52 g, 2.0 mmol) in one portion.
      
  • Execution:

    • Heat the reaction mixture to 80–90 °C (oil bath temperature).

    • Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
    • Typical reaction time: 4–8 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove inorganic salts (

      
      ) and precipitated phosphine oxide byproducts.
      
    • Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane/Ethyl Acetate (starting 95:5

      
       90:10).
      
    • Note: The product is often a white to pale yellow solid.

Mechanistic Insight (Route A)

The reaction proceeds via a Morita-Baylis-Hillman (MBH) type activation or a phosphine-catalyzed [3+2]/[3+3] annulation. The phosphine attacks the


-position of the crotonate, generating a zwitterionic enolate that attacks the aldehyde. Subsequent intramolecular substitution closes the ring and regenerates the catalyst.

Mechanism Step1 Activation: PPh3 attacks Crotonate (Forms Ylide/Zwitterion) Step2 Aldol Addition: Enolate attacks Salicylaldehyde Step1->Step2 Nucleophilic Attack Step3 Cyclization: Phenoxide attacks beta-carbon Step2->Step3 Proton Transfer Step4 Elimination: Release of PPh3 Formation of C=C Step3->Step4 Ring Closure Step4->Step1 Catalyst Turnover

Caption: Phosphine-catalyzed cycle for the formation of the 2H-chromene core.

Alternative Protocol (Route B: The "Hydroxy" Trap)

Note: Use this route if Ethyl 4,4,4-trifluorocrotonate is unavailable, but be aware it typically yields the hemiacetal.

  • Condensation: Reflux 5-chlorosalicylaldehyde and ethyl 4,4,4-trifluoroacetoacetate in ethanol with catalytic piperidine .

  • Observation: This yields ethyl 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate .

  • Dehydration (Critical Step):

    • Dissolve the hydroxy-chromene in Toluene.

    • Add

      
      -Toluenesulfonic acid (pTsOH)  (10 mol%).
      
    • Reflux with a Dean-Stark trap to remove water.

    • Risk:[4] The

      
       group makes the C2-OH bond strong; harsh conditions may lead to decomposition or ring-opening.
      

Characterization & Validation

To validate the synthesis of the dehydrated target (and ensure it is not the hemiacetal), specific spectral signatures must be confirmed.

TechniqueExpected Signal (Target)Distinction from Hemiacetal

NMR
(400 MHz,

)

7.6–7.8 ppm (s, 1H)
: The olefinic proton at C4.

5.8–6.0 ppm (q, 1H)
: The proton at C2 (coupled to

).
Hemiacetal: No proton at C2. Instead, a labile OH signal (exchangeable with

) is present.

NMR

-78 to -80 ppm
: Doublet (coupling with H-2).
Hemiacetal: Singlet (no H-2 coupling).

NMR
C2 Signal: Quartet at

70–75 ppm (

Hz).
Hemiacetal: C2 signal is a quaternary carbon (hemiacetal) shifted further downfield.
HRMS

or

matching

.
Hemiacetal will show mass for

.

Safety & Handling

  • Ethyl 4,4,4-trifluorocrotonate: Potent lachrymator and irritant. Handle only in a fume hood.

  • Triphenylphosphine: Toxic to aquatic life; manage waste streams accordingly.

  • Solvents: Toluene is reproductive toxin; use appropriate PPE (nitrile gloves, goggles).

References

  • General Synthesis of 2-Trifluoromethylchromenes

    • Title: Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction.[6]

    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

    • Relevance: Establishes the reactivity of trifluoromethylated building blocks in chromene synthesis.
  • Phosphine-Catalyzed Annulation (Mechanism Base)

    • Title: Phosphine-Catalyzed [3 + 3] Annulation of Morita-Baylis-Hillman Acet
    • Source: Journal of Organic Chemistry.[8]

    • URL:[Link]

    • Relevance: Provides the mechanistic grounding for the reaction of salicylaldehydes with activated acrylates/croton
  • Hemiacetal vs.

    • Title: An Efficient Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes.[5][11][12]

    • Source: Molecules (MDPI).
    • URL:[Link]

    • Relevance: Validates the "Route B" outcome and the stability of the hydroxy-intermediate, confirming why Route A is preferred for the dehydr
  • Commercial Availability & CAS Verification

    • Title: this compound (CAS 215123-85-6).[2]

    • Source: BLD Pharm / PubChem.
    • URL:[Link]

    • Relevance: Confirms the specific CAS and structure (non-hydroxy) targeted in this guide.

Sources

ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate chemical properties

[1]

Executive Summary

This compound (CAS: 215123-85-6) is a highly functionalized heterocyclic scaffold belonging to the 2H-chromene (2H-1-benzopyran) class.[1][2] It is distinguished by the presence of a trifluoromethyl (

This molecule represents a "privileged structure" in medicinal chemistry, serving as a versatile pharmacophore for drug discovery.[3] The integration of the lipophilic/electronegative

antimicrobial agents, P2Y6 receptor antagonists, and anticancer therapeutics

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature and Identification
PropertyDetail
IUPAC Name This compound
CAS Number 215123-85-6
Molecular Formula

Molecular Weight 306.67 g/mol
SMILES CCOC(=O)C1=CC2=C(C=CC(Cl)=C2)OC1C(F)(F)F
Core Scaffold 2H-1-Benzopyran (2H-Chromene)
Structural Analysis

The molecule features three critical pharmacophoric elements:

  • 2-Trifluoromethyl (

    
    ):  Acts as a bioisostere for the methyl group but with inverted electronics. It significantly increases lipophilicity (LogP) and metabolic stability by blocking oxidative metabolism at the C2 position. The strong electron-withdrawing nature of 
    
    
    also influences the acidity of the C2 proton and the electrophilicity of the adjacent
    
    
    -system.
  • 6-Chloro Substituent: Enhances the lipophilic envelope of the benzene ring, improving penetration into hydrophobic pockets of target proteins (e.g., Bcl-2 family proteins or G-protein coupled receptors).

  • 3-Ethyl Ester: Provides a hydrogen bond acceptor motif and serves as a handle for further derivatization (e.g., hydrolysis to carboxylic acid or conversion to amides/hydrazides).

Synthetic Framework

The synthesis of this compound typically follows a Knoevenagel condensation followed by an intramolecular oxa-Michael cyclization . This can be performed in a one-pot manner using organocatalysis.

Reaction Mechanism

The reaction involves 5-chlorosalicylaldehyde and ethyl 4,4,4-trifluoroacetoacetate .

  • Activation: A base catalyst (e.g., Piperidine or L-Proline) deprotonates the active methylene of the

    
    -ketoester.
    
  • Condensation: The enolate attacks the aldehyde of the salicylaldehyde (Knoevenagel condensation), eliminating water to form an arylidene intermediate.

  • Cyclization: The phenolic hydroxyl group attacks the electrophilic carbon of the trifluoromethyl ketone (or the

    
    -carbon of the enone system), closing the ring.
    
  • Dehydration: Elimination of the hydroxyl group (often spontaneous or acid-catalyzed) yields the final 2H-chromene double bond.

Visualization: Synthetic Pathway

SynthesisFigure 1: One-pot organocatalytic synthesis pathway.Start15-ChlorosalicylaldehydeInter1Arylidene Intermediate(Knoevenagel Product)Start1->Inter1Base Cat.(Piperidine/L-Proline)Start2Ethyl 4,4,4-trifluoroacetoacetateStart2->Inter1Inter22-Hydroxy-2-CF3-chroman(Hemiacetal)Inter1->Inter2IntramolecularCyclizationFinalEthyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylateInter2->FinalDehydration(-H2O)

Experimental Protocol (Standardized)

Note: This protocol is synthesized from standard methodologies for 2-trifluoromethyl-2H-chromenes.

Reagents:

  • 5-Chlorosalicylaldehyde (1.0 mmol)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.0 mmol)

  • Catalyst: Piperidine (10 mol%) or Silica-supported L-Proline

  • Solvent: Ethanol (EtOH) or Toluene

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chlorosalicylaldehyde (156 mg, 1 mmol) and ethyl 4,4,4-trifluoroacetoacetate (184 mg, 1 mmol) in Ethanol (5 mL).

  • Initiation: Add Piperidine (0.1 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The spot for the aldehyde should disappear.

  • Workup: Cool the reaction mixture to room temperature.

    • If solid precipitates:[4] Filter the solid and wash with cold ethanol.

    • If liquid: Remove solvent under reduced pressure. Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over anhydrous

      
      .
      
  • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Yield: Typical yields range from 75% to 90%.

Biological Applications & SAR Logic[5]

The 2H-chromene scaffold is a verified pharmacophore.[3] The specific substitution pattern of the title compound directs its activity toward specific biological targets.

Structure-Activity Relationship (SAR)
  • P2Y6 Receptor Antagonism: Analogs with electron-withdrawing groups (like

    
     or 
    
    
    ) at the 2- and 3-positions of the chromene ring have shown potency as antagonists for the P2Y6 receptor, a target for inflammation and neurodegeneration. The 6-chloro group often improves binding affinity compared to the unsubstituted analog.
  • Antimicrobial Activity: The lipophilic

    
     group facilitates transport across bacterial cell membranes. The 3-ester moiety is essential for binding to bacterial DNA gyrase or similar enzymatic pockets.
    
  • Anticancer Potential: 2H-chromenes bind to tubulin or Bcl-2 proteins. The 6-chloro substituent restricts rotation within the binding pocket, locking the molecule in a bioactive conformation.

Visualization: Pharmacophore Map

SARFigure 2: Structure-Activity Relationship (SAR) of the title compound.Center2H-Chromene CorePos2C2: Trifluoromethyl (CF3)Center->Pos2Pos3C3: Ethyl EsterCenter->Pos3Pos6C6: ChlorineCenter->Pos6Effect2Increases LipophilicityMetabolic StabilityElectronic ActivationPos2->Effect2Effect3H-Bond AcceptorProdrug CapabilitySynthetic HandlePos3->Effect3Effect6Hydrophobic InteractionHalogen BondingPotency EnhancementPos6->Effect6

Reactivity & Stability

Nucleophilic Susceptibility

The C2 position, flanked by the oxygen atom and the electron-withdrawing

  • Hydrolysis: Under strong basic conditions, the ester can hydrolyze to the carboxylic acid (6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid).

  • Ring Opening: Prolonged exposure to strong nucleophiles (e.g., hydrazine) may open the pyran ring or lead to rearrangement into chromenopyrazoles.

Spectral Characteristics (Expected)
  • 1H NMR (

    
    ): 
    
    • 
       1.3–1.4 (t, 3H, 
      
      
      of ester)
    • 
       4.2–4.4 (q, 2H, 
      
      
      of ester)
    • 
       5.8–6.0 (q, 1H, H-2, coupled with 
      
      
      )
    • 
       7.6–7.7 (s, 1H, H-4 vinyl proton)
      
    • 
       6.8–7.4 (m, 3H, Aromatic protons)
      
  • 19F NMR: Single singlet/quartet around

    
     -78 to -80 ppm.
    

References

  • Solvent-Free Synthesis of 2-trifluoromethyl-2H-chromenes: Source: Zhang, X., et al. "An Efficient Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes Using Silica-Immobilized L-Proline."[5] Molecules, 2014.

  • P2Y6 Receptor Antagonists: Source: Jayasekara, P.S., et al. "Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists." Journal of Medicinal Chemistry, 2020.

  • Biological Activity of Chromene-3-carboxylates: Source: Kemnitzer, W., et al. "Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay." Journal of Medicinal Chemistry, 2004.[6]

  • Commercial Availability & Data: Source: BLD Pharm / LabSolu Product Data for CAS 215123-85-6.

Technical Guide: Structure Elucidation of Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate CAS Registry Number: 215123-85-6 (Analogous reference) Molecular Formula:


Exact Mass:  306.0271 Da

This guide provides a rigorous analytical framework for the structural characterization of trifluoromethylated 2H-chromenes. These scaffolds are critical in medicinal chemistry due to the bioisosteric properties of the trifluoromethyl (


) group, which enhances lipophilicity and metabolic stability. The presence of the C2-chiral center and the electron-withdrawing chlorine atom at C6 necessitates a multi-modal spectroscopic approach (1D/2D NMR, HRMS, IR) to confirm regiochemistry and connectivity.

Part 1: Synthetic Pathway & Mechanistic Origin

To understand the impurity profile and expected stereochemistry, we must first ground the analysis in the synthetic origin. The most robust route to this scaffold involves the Knoevenagel condensation/cyclization of 5-chlorosalicylaldehyde with ethyl 4,4,4-trifluoro-2-butynoate (or its acetoacetate equivalent) catalyzed by a base (e.g.,


 or DABCO).
Reaction Scheme

The formation of the 2H-chromene core proceeds via an initial Michael addition of the phenolate oxygen to the alkynoate, followed by intramolecular aldol condensation.

Synthesis Reactant1 5-Chlorosalicylaldehyde Intermediate O-Michael Adduct (Transient) Reactant1->Intermediate Base (K2CO3) DMF, 80°C Reactant2 Ethyl 4,4,4-trifluoro-2-butynoate Reactant2->Intermediate Product Ethyl 6-chloro-2-(CF3)- 2H-chromene-3-carboxylate Intermediate->Product Intramolecular Cyclization

Figure 1: Synthetic workflow for the target chromene. The reaction creates a chiral center at C2, typically yielding a racemic mixture unless chiral catalysts are employed.

Part 2: Mass Spectrometry (Molecular Formula Validation)

High-Resolution Mass Spectrometry (HRMS) is the first line of validation. The presence of chlorine provides a distinct isotopic signature.

Protocol: ESI-TOF Analysis
  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
     or 
    
    
    
    ).
  • Solvent: Methanol + 0.1% Formic Acid.

Data Interpretation Table
ParameterTheoretical ValueAcceptance CriteriaNotes
Monoisotopic Mass (

)
306.0271

ppm
Base peak
Isotope Pattern (

)
308.0241~32% relative abundanceDiagnostic of 1 Chlorine atom (

)
Fragment Ions 233.0 (Loss of

)
Presence observedTypical ester fragmentation

Part 3: Vibrational Spectroscopy (Functional Group Analysis)

FT-IR confirms the presence of the conjugated ester and the halogenated aromatic system.

  • Carbonyl (

    
    ):  Strong band at 1705–1720 cm⁻¹ . The conjugation with the C3=C4 double bond lowers the frequency compared to saturated esters.
    
  • Trifluoromethyl (

    
    ):  Strong, broad absorptions in the 1100–1300 cm⁻¹  region.
    
  • Aromatic (

    
    ):  1480, 1580 cm⁻¹.
    
  • Absence of OH: Lack of broad stretching at 3200–3500 cm⁻¹ confirms the cyclization is complete (vs. the open-chain phenol intermediate).

Part 4: NMR Spectroscopy (The Core Elucidation)

This is the primary method for proving the 2H-chromene connectivity. The numbering scheme assumes Oxygen is position 1, the


 is at position 2, and the ester is at position 3.
1H NMR (Proton Connectivity)

Solvent:


 (7.26 ppm ref)
Frequency:  400 MHz or higher
ProtonShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
H4 7.65 – 7.75Singlet (or fine doublet)1H

Vinyl proton. Deshielded by

-effect of ester.
H5 7.20 – 7.25Doublet1H

Aromatic. Closest to ring oxygen/chlorine.
H7 7.28 – 7.35dd1H

Aromatic. Ortho to Cl, meta to H5/H8.
H8 6.90 – 7.00Doublet1H

Aromatic. Shielded by ether oxygen resonance.
H2 5.60 – 5.80Quartet1H

Diagnostic Peak. Chiral methine. Quartet due to vicinal coupling with 3 equivalent Fluorines.

4.25 – 4.35Quartet2H

Ethyl ester methylene.

1.30 – 1.38Triplet3H

Ethyl ester methyl.
19F NMR (Fluorine Confirmation)
  • Shift: -78.0 to -80.0 ppm .

  • Multiplicity: Doublet (coupled to H2).

  • Significance: Confirms the

    
     group is intact and attached to an 
    
    
    
    carbon (C2).
13C NMR (Skeleton Verification)

Key diagnostic carbons:

  • C=O (Ester): ~163-165 ppm.

  • C2 (Chiral Center): ~70-75 ppm. Appears as a quartet (

    
     Hz).
    
  • 
    :  ~123 ppm. Quartet  (
    
    
    
    Hz).
  • C3: ~115-120 ppm (Quaternary vinyl).

  • C4: ~135-140 ppm (Vinyl CH).

2D NMR Logic (HMBC & COSY)

To rigorously prove the structure, we map the correlations. The HMBC (Heteronuclear Multiple Bond Correlation) is the "smoking gun" for connecting the three fragments: the aromatic ring, the pyran ring, and the ester.

NMR_Logic cluster_legend Correlation Types H4 H4 Proton (Vinyl) C_Carbonyl C=O Carbon (Ester) H4->C_Carbonyl HMBC (3-bond) Connects Ring to Ester C8a C8a (Bridgehead) H4->C8a HMBC (3-bond) Connects Vinyl to Benzene C2 C2 H4->C2 HMBC (3-bond) H2 H2 Proton (Chiral Center) C_CF3 CF3 Carbon H2->C_CF3 HMBC (2-bond) C4 C4 H2->C4 HMBC (3-bond) Strong Evidence Strong Evidence Connectivity Check Connectivity Check

Figure 2: HMBC Correlation Network. Arrows indicate flow from Proton to Carbon. The correlation of H4 to the Ester Carbonyl and the Bridgehead Carbon (C8a) definitively places the ester at C3 and fuses the rings.

Part 5: Stereochemical Considerations

The molecule possesses a single chiral center at C2.

  • Racemic Nature: Synthesized via standard base catalysis, the product is a racemate (

    
    ).
    
  • Chiral Resolution: If enantiopure material is required for biological assays, Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) using Hexane/IPA gradients is the standard separation protocol.

  • Diastereomers: None (only one chiral center).

Part 6: Quality Control & Purity Protocol

For drug development applications, ensure the following purity checks:

  • HPLC Purity: >95% (Area%) at 254 nm.

  • Residual Solvent: NMR check for Ethanol (reaction solvent) or Ethyl Acetate (recrystallization).

  • Water Content: Karl Fischer titration (Chromenes can be hygroscopic or susceptible to hydrolysis back to the ring-open aldehyde form under acidic aqueous conditions).

References

  • Synthesis of 2-trifluoromethyl-2H-chromenes

    • Wang, S., et al. (2014). "Regioselective synthesis of 2-trifluoromethyl-2H-chromenes." Journal of Fluorine Chemistry.

  • NMR Data for Chromene Derivatives

    • AIST Spectral Database for Organic Compounds (SDBS). "1H and 13C NMR of Ethyl 2H-chromene-3-carboxylate derivatives."

  • HMBC/HSQC Pulse Sequences

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Biological Relevance of Fluorinated Chromenes

    • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

role of trifluoromethyl group in chromene bioactivity

The Strategic Incorporation of Trifluoromethyl ( ) Groups in Chromene Scaffolds: A Technical Guide for Lead Optimization

Executive Summary

The chromene (benzopyran) scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous anticancer, antimicrobial, and antiviral agents.[1][2] However, native chromene derivatives often suffer from rapid metabolic clearance and suboptimal membrane permeability. This guide analyzes the strategic incorporation of the trifluoromethyl (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) group

Part 1: The Physicochemical Imperative

The introduction of a

Lipophilicity and Membrane Permeability

The

  • Hansch-Fujita

    
     Constant:  The 
    
    
    group has a
    
    
    value of +0.88 , compared to +0.56 for a methyl (
    
    
    ) group and +0.14 for a fluoro (
    
    
    ) atom.
  • Impact: This drastic increase in lipophilicity facilitates passive diffusion across the lipid bilayer, significantly improving the intracellular concentration of chromene-based drugs targeting cytosolic proteins (e.g., tubulin).

Metabolic Stability (The "Metabolic Switch")

Native methyl groups on the chromene scaffold are frequent sites of metabolic degradation via Cytochrome P450 (CYP450)-mediated oxidation.

  • C-F Bond Strength: The C-F bond is the strongest single bond in organic chemistry (

    
     116 kcal/mol vs. 
    
    
    99 kcal/mol for C-H).
  • Mechanism: Replacing a metabolically labile methyl group with a

    
     group blocks benzylic hydroxylation. The high electronegativity of fluorine also deactivates the aromatic ring towards oxidative metabolism, extending the in vivo half-life (
    
    
    ).
Electronic Modulation

The

Part 2: Visualization of Physicochemical Impact

The following diagram illustrates the cascade of effects initiated by

CF3_Impact_CascadeCF3Trifluoromethyl (CF3)IncorporationLipoLipophilicity(Hansch π +0.88)CF3->LipoElecElectron Withdrawal(Inductive Effect)CF3->ElecStericSteric Bulk(Vol ~ Isopropyl)CF3->StericPermIncreased MembranePermeabilityLipo->PermMetabBlocked CYP450OxidationElec->MetabDeactivates RingBindEnhanced HydrophobicPocket BindingSteric->BindShape ComplementarityEfficacyImproved Bioavailability& PotencyPerm->EfficacyMetab->EfficacyBind->Efficacy

Figure 1: The "Fluorine Effect" cascade, mapping physicochemical alterations to clinical efficacy outcomes.

Part 3: Mechanistic Case Study – Tubulin Polymerization Inhibition

A primary therapeutic application of

The Hydrophobic Pocket Interaction

Many chromene derivatives (e.g., analogues of combretastatin or podophyllotoxin) bind to the colchicine binding site on

  • The Challenge: This binding pocket is highly hydrophobic.

  • The

    
     Solution:  Substitution at the C2 or C4 position of the chromene ring, or on the pendant phenyl ring (in 4-aryl-4H-chromenes), enhances van der Waals interactions within this hydrophobic cleft.
    
  • Data Support: Studies indicate that

    
     analogues often exhibit IC
    
    
    values in the low nanomolar range (e.g., 10–50 nM) against MCF-7 and A549 cell lines, significantly outperforming their methyl analogues due to tighter binding affinity and slower dissociation rates.
Comparative Activity Data (Hypothetical Aggregate)
Substituent (R)LogP (Calc)Metabolic Stability (Microsomal

)
IC

(MCF-7 Cancer Line)
-H 2.115 min1.2

M
-CH

2.622 min450 nM
-CF

3.5 >60 min 25 nM

Table 1: Impact of substituent variation on physicochemical and biological parameters.

Part 4: Validated Synthetic Protocol

Objective: Synthesis of 3-trifluoromethyl-substituted benzo[f]chromene derivatives. Method: One-pot cyclization mediated by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[3]

The Protocol

This protocol is chosen for its "self-validating" nature; the product precipitates out of solution or forms a distinct solid, minimizing complex chromatography.

Reagents:

  • 2-Naphthol (1.0 equiv)

  • 
    -unsaturated trifluoromethyl ketone (1.0 equiv)[3]
    
  • DBU (0.2 equiv - Catalyst)

  • Solvent: Dichloromethane (DCM) or Acetonitrile

Step-by-Step Workflow:

  • Charge: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthol (10 mmol) and the specific

    
    -unsaturated trifluoromethyl ketone (10 mmol) in DCM (20 mL).
    
  • Catalysis: Add DBU (2 mmol) dropwise at room temperature. Note: A slight exotherm may occur; ensure adequate stirring.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The starting naphthol spot should disappear.

  • Workup:

    • Evaporate the solvent under reduced pressure.[4]

    • Wash the residue with water to remove the DBU salt.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Recrystallize the crude solid from ethanol.

    • Validation: Pure

      
      -benzo[f]chromenes typically form stable, crystalline solids with sharp melting points.
      
Synthetic Pathway Visualization

Synthesis_WorkflowReactants2-Naphthol + Trifluoromethyl KetoneMixingStir at RT (2-4 hrs)Michael Addition -> CyclizationReactants->MixingCatalystCatalyst: DBUSolvent: DCMCatalyst->MixingTLCCheckpoint: TLC Monitoring(Disappearance of Naphthol)Mixing->TLCTLC->MixingIncompleteWorkupEvaporation & Water Wash (Remove DBU)TLC->WorkupCompletePurificationRecrystallization(Ethanol)Workup->PurificationProduct3-CF3-Benzo[f]chromene(Crystalline Solid)Purification->Product

Figure 2: DBU-catalyzed one-pot synthesis workflow for trifluoromethyl benzo[f]chromenes.

Part 5: Structure-Activity Relationship (SAR) Logic

When designing

  • C2-Position (

    
     on the Pyran Ring): 
    
    • Effect: Stabilizes the hemiacetal form if ring-opening occurs.

    • Application: Antimicrobial agents and specific enzyme inhibitors.

  • C4-Position (Aryl Ring Substitution):

    • Effect: If the chromene has a 4-phenyl group, adding a

      
       or 
      
      
      enhances lipophilicity and metabolic stability.
    • Application: Anticancer agents (Tubulin targeting).

  • C6/C7-Position (Benzene Ring Fused):

    • Effect: Modulates the pKa of any phenolic hydroxyl groups (if present) and alters the electronic landscape of the aromatic system.

SAR_LogicCoreChromene ScaffoldPos2Position C2/C3(Heterocyclic Ring)Core->Pos2Pos4Position C4(Aryl Pendant)Core->Pos4PosBenzPosition C6/C7(Fused Benzene)Core->PosBenzOut2Prevents Ring OpeningModulates ReactivityPos2->Out2Out4Max Hydrophobic Interaction(Tubulin Pocket)Pos4->Out4OutBenzElectronic Tuning(pKa Modulation)PosBenz->OutBenz

Figure 3: Strategic placement of the Trifluoromethyl group and resulting pharmacological effects.

References

  • Chen, S., Wang, H., Lin, Q., & Weng, Z. (2022).[5] Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. Organic Chemistry Frontiers. Retrieved from [Link][3]

  • Novás, M., & Matos, M. J. (2025).[6] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[6] Retrieved from [Link]

  • Taylor, W., & Tillekeratne, L. (2022).[7] Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, X., et al. (2014). Synthesis of 3-Trifluoromethyl-Substituted Benzo[f]chromene Derivatives in a One-Pot Reaction. Synthetic Communications. Retrieved from [Link]

Methodological & Application

purification techniques for ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Abstract

The purification of This compound presents unique challenges due to the pronounced lipophilicity induced by the trifluoromethyl (


) moiety and the potential for hydrolysis of the ester functionality. This guide outlines a multi-stage purification strategy, transitioning from bulk crystallization for crude synthetic mixtures to high-performance liquid chromatography (HPLC) for enantiomeric resolution. Emphasis is placed on managing the "Fluorine Effect" during stationary phase interactions and ensuring the removal of the common 2-hydroxy-chroman intermediate.

Introduction & Chemical Context

The target molecule belongs to a class of functionalized 2H-chromenes, often synthesized via the Knoevenagel condensation of 5-chlorosalicylaldehyde with ethyl 4,4,4-trifluoroacetoacetate.

Key Physicochemical Challenges:

  • The Fluorine Effect: The

    
     group at the C2 position significantly lowers the polarity of the molecule compared to non-fluorinated analogs. This often causes the compound to elute much faster on normal-phase silica than predicted.
    
  • Chirality: The C2 carbon is a stereogenic center (bearing H and

    
    ). Synthetic routes typically yield a racemate. Biological applications (e.g., COX-2 inhibition) often require enantiopurity, necessitating chiral resolution.
    
  • Impurity Profile: Common contaminants include:

    • Unreacted 5-chlorosalicylaldehyde: Distinct phenolic odor and yellow coloration.

    • 2-Hydroxy Intermediate: The hemiacetal precursor (ethyl 6-chloro-2-hydroxy-2-(trifluoromethyl)chroman-3-carboxylate) often co-precipitates if dehydration is incomplete.

Phase 1: Bulk Purification (Crystallization)

For crude reaction mixtures (>5g scale), recrystallization is the most efficient method to remove starting materials and the 2-hydroxy impurity.

Solvent Selection Strategy

The


 group renders the molecule highly soluble in chlorinated solvents and moderately soluble in alcohols. The presence of the chlorine atom on the aromatic ring further decreases water solubility.
Solvent SystemRatio (v/v)SuitabilityMechanism
Ethanol (95%) 100%Primary Choice High solubility at reflux; sharp solubility drop upon cooling.
Hexane / Ethyl Acetate 9:1SecondaryGood for removing polar tars; risk of "oiling out" if cooling is too rapid.
Methanol / Water 4:1TertiaryUse only if ethanol fails; water acts as a potent antisolvent.
Protocol 1: Ethanol Recrystallization
  • Step 1: Dissolve the crude solid in minimal boiling Ethanol (95%). Approx. 5-7 mL per gram of crude.

  • Step 2 (Hot Filtration): If insoluble particulates (catalyst residues) are present, filter the hot solution through a pre-warmed glass frit.

  • Step 3 (Seeding): Allow the solution to cool to room temperature. If no crystals form, scratch the glass surface or add a seed crystal.

  • Step 4 (Deep Cooling): Place the flask in a standard freezer (-20°C) for 12 hours. The

    
     group lowers the melting point, so room temperature crystallization is often insufficient.
    
  • Step 5 (Collection): Filter the white needles/plates. Wash with cold (-20°C) ethanol.

  • Step 6 (Drying): Vacuum dry at 40°C. Note: Avoid higher temperatures to prevent ester hydrolysis.

Phase 2: Chromatographic Refinement

If the purity is <98% after crystallization, or if the 2-hydroxy intermediate persists (visible by a broad -OH stretch in IR at ~3400 cm⁻¹), Flash Column Chromatography is required.

Protocol 2: Normal Phase Silica Chromatography
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 98:2

    
     End 90:10).
    
    • Why low polarity? The target ester is surprisingly non-polar. It will elute before the unreacted aldehyde and significantly before the 2-hydroxy impurity.

  • Loading: Dry load on Celite is recommended to prevent band broadening.

  • Detection: UV at 254 nm (Strong absorption due to the conjugated chromene system).

Phase 3: Enantiomeric Resolution (Chiral HPLC)

Since the C2 position is chiral, the synthesis yields a racemic mixture. Separation is critical for biological assays.

Protocol 3: Chiral Separation Parameters
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (95:5).

    • Note: The high lipophilicity of the

      
       group requires a very non-polar mobile phase to achieve retention.
      
  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25°C. Lowering to 10°C can improve resolution (

    
    ) if peaks overlap.
    

Process Visualization

The following diagram illustrates the decision logic for purifying this specific fluorinated chromene.

PurificationWorkflow Start Crude Reaction Mixture Check Initial Purity Check (TLC/NMR) Start->Check Cryst Recrystallization (Ethanol 95%) Check->Cryst Major Product Present Flash Flash Chromatography (Hexane/EtOAc 95:5) Check->Flash Complex Mixture/Oils Check2 Purity > 98%? Cryst->Check2 Flash->Check2 Check2->Cryst No (Re-process) Chiral Chiral HPLC Resolution (Chiralpak AD-H) Check2->Chiral Yes (Racemate) Final Pure Enantiomers (>99% ee) Chiral->Final

Figure 1: Decision matrix for the purification of fluorinated chromene esters.

Analytical Validation

To ensure the integrity of the purified product, verify the following spectral markers:

  • 
     NMR:  Expect a sharp singlet around -80 ppm (relative to 
    
    
    
    ). If split or broad, check for rotamers or impurities.
  • 
     NMR (Chloroform-d): 
    
    • H4 Proton: Look for a doublet or singlet (depending on long-range coupling) around

      
       7.5 - 7.8 ppm, distinct from the aromatic region.
      
    • C2 Proton: A quartet (due to coupling with

      
      ) in the 
      
      
      
      5.5 - 6.0 ppm range. Absence of this proton suggests the 2-hydroxy intermediate.
  • Melting Point: The pure racemate typically melts between 110-130°C (derivative dependent). Sharp range (<2°C) indicates high purity.

References

  • Xu, C., et al. (2013). "An Efficient Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes Using Silica-Immobilized L-Proline."[1] Molecules, 18(1), 1-10.

  • Gao, Y., et al. (2014). "Synthesis and biological evaluation of 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid derivatives." Journal of Fluorine Chemistry, 168, 18-24.

  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Department of Chemistry Protocols.

  • Sashidhara, K. V., et al. (2012). "Efficient synthesis of 2H-chromene-3-carboxylates via Knoevenagel condensation." Beilstein Journal of Organic Chemistry, 8, 244-255.

Sources

Strategic Assay Development for P2Y6 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

From High-Throughput Calcium Flux to Orthogonal IP-One Confirmation

Executive Summary & Biological Rationale

The P2Y6 receptor is a G protein-coupled receptor (GPCR) of the purinergic family, distinctively activated by uridine 5'-diphosphate (UDP). Unlike its P2Y2 and P2Y4 counterparts, which respond promiscuously to UTP and ATP, P2Y6 exhibits a strict preference for UDP. This receptor has emerged as a high-value target for inflammatory bowel disease (IBD), vascular inflammation, and fibrosis due to its role in mediating NF-κB activation and cytokine release.

The Challenge: Developing antagonists for P2Y6 is fraught with specificity pitfalls. The historical standard tool compound, MRS2578 , is an irreversible isothiocyanate that forms covalent bonds with the receptor. While useful for academic proof-of-concept, it is chemically unstable and unsuitable for drug development. Modern assay campaigns must distinguish between true reversible antagonism and non-specific assay interference, requiring a robust orthogonal testing strategy.

This guide details a validated screening funnel: starting with a kinetic Calcium Flux assay for high-throughput hit identification, followed by an IP-One HTRF assay to confirm Gq pathway engagement at equilibrium.

Target Biology & Signaling Architecture

P2Y6 couples primarily to the G


q/11  protein family. Upon UDP binding, the receptor activates Phospholipase C-

(PLC

), which hydrolyzes PIP2 into IP3 and Diacylglycerol (DAG). IP3 triggers rapid calcium release from the endoplasmic reticulum.
Signaling Pathway Diagram[1][2]

P2Y6_Signaling cluster_readouts Assay Detection Points UDP UDP (Agonist) P2Y6 P2Y6 Receptor (GPCR) UDP->P2Y6 Activates Antagonist Antagonist (e.g., TIM-38) Antagonist->P2Y6 Blocks Gq Gq Protein P2Y6->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca ER Calcium Store IP3->ER_Ca Binds IP3R IP1 IP1 (Accumulates with LiCl) IP3->IP1 Degradation Ca_Release Cytosolic Ca2+ (FLIPR Signal) ER_Ca->Ca_Release Flux

Caption: P2Y6 signaling cascade showing the bifurcation of IP3 into Calcium release (kinetic readout) and IP1 accumulation (equilibrium readout).

Primary Screen: Kinetic Calcium Flux (FLIPR)

The primary screen utilizes a calcium-sensitive dye to measure the rapid transient release of intracellular calcium. This assay is favored for its high signal-to-noise ratio and throughput.

Experimental Design Strategy
  • Cell Line: 1321N1-hP2Y6 (Human Astrocytoma).

    • Why: 1321N1 cells lack endogenous P2Y receptors (null background), eliminating "noise" from P2Y1/P2Y2/P2Y4 crosstalk which is common in HEK293 or CHO lines.

  • Agonist: UDP (Uridine 5'-diphosphate).

    • Concentration:EC80 (typically 300–500 nM). Using EC80 ensures the assay is sensitive to competitive antagonists while maintaining a robust signal window.

  • Dye: Calcium-6 (Molecular Devices) or Fluo-4 AM. Calcium-6 is preferred as it requires no wash step, reducing well-to-well variability.

Detailed Protocol
  • Cell Seeding (Day 0):

    • Harvest 1321N1-hP2Y6 cells using Accutase (avoid Trypsin if possible to preserve receptor integrity).

    • Seed 15,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading (Day 1):

    • Remove culture media.[1]

    • Add 20 µL of Calcium-6 dye loading buffer (containing 2.5 mM Probenecid to inhibit anion transport).

    • Incubate for 2 hours at 37°C. Note: P2Y6 assays often benefit from longer dye loading than standard GPCRs to ensure equilibrium in astrocytoma lines.

  • Compound Addition (Antagonist Mode):

    • Transfer 10 µL of test compounds (5x concentration) to the cell plate.

    • Critical Step: Incubate for 30 minutes at room temperature.

    • Expert Insight: If testing covalent inhibitors like MRS2578 derivatives, extend incubation to 60 minutes, as their onset of action is slow compared to reversible ligands [1].

  • Agonist Injection & Read (FLIPR/FDSS):

    • Place plate in the reader (e.g., FLIPR Tetra).[1]

    • Start kinetic read: Measure baseline fluorescence for 10 seconds.

    • Inject 10 µL of UDP (4x EC80) .

    • Continue reading for 120 seconds.

  • Data Analysis:

    • Calculate Max-Min RFU.

    • Normalize to Positive Control (10 µM MRS2578 or TIM-38) and Negative Control (DMSO + UDP).

    • Calculate IC50.[1][2][3]

Orthogonal Assay: IP-One Accumulation (HTRF)

Calcium flux is prone to false positives (e.g., compounds blocking Calcium channels rather than the GPCR). The IP-One assay measures the accumulation of Inositol Monophosphate (IP1), a stable downstream metabolite of IP3, providing a true measure of receptor occupancy and Gq turnover.

Experimental Design Strategy
  • Principle: Lithium Chloride (LiCl) is added to block Inositol Monophosphatase (IMPase), causing IP1 to accumulate over time.[4]

  • Detection: TR-FRET (HTRF).[5] A competitive immunoassay between native IP1 and d2-labeled IP1 for a Cryptate-labeled anti-IP1 antibody.[6][4]

  • Why this is superior: It measures the total signaling output over 30–60 minutes (equilibrium), unlike the transient (seconds) calcium peak.

Detailed Protocol
  • Stimulation:

    • Use the same cell line (1321N1-hP2Y6).

    • Remove culture media and replace with 14 µL Stimulation Buffer (Hepes-buffered saline + 50 mM LiCl ).

    • Add 3 µL of test compound (Antagonist). Incubate 20 mins.

    • Add 3 µL of UDP agonist (at EC80).

    • Incubate for 60 minutes at 37°C.

  • Lysis & Detection:

    • Add 3 µL of IP1-d2 conjugate (Acceptor) in Lysis Buffer.

    • Add 3 µL of Anti-IP1-Cryptate (Donor) in Lysis Buffer.

    • Incubate for 1 hour at room temperature (protected from light).

  • Measurement:

    • Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm. Emission: 665 nm (FRET) and 620 nm (Donor).

    • Calculate Ratio:

      
      .
      
  • Interpretation:

    • High Signal = Low IP1 (Antagonist active).

    • Low Signal = High IP1 (Receptor active).

    • Note: This is an inverse assay.

Selectivity Profiling: The Critical "Kill" Step

A P2Y6 antagonist is worthless if it cross-reacts with P2Y2 or P2Y4, which regulate blood pressure and epithelial secretion.

Selectivity Table:

ReceptorNative AgonistReference Agonist for AssayReference Antagonist
P2Y6 UDP > UTP >> ATPUDP (Specific)MRS2578 (Tool), TIM-38
P2Y2 UTP = ATP > UDPUTP (Potent)AR-C118925
P2Y4 UTP > ATP >> UDPUTP PSB-16133

Protocol Modification: Run the Calcium Flux protocol on 1321N1-hP2Y2 and 1321N1-hP2Y4 cell lines.

  • If the compound inhibits UDP-induced signal in P2Y6 cells but fails to inhibit UTP-induced signal in P2Y2/4 cells, it is a validated hit.

Integrated Screening Workflow

The following diagram illustrates the decision matrix for advancing a compound from a raw hit to a lead candidate.

Screening_Funnel Start Compound Library (10k - 100k) Primary Primary Screen: Calcium Flux (FLIPR) @ 10 µM Start->Primary Filter1 Hit Cutoff: >50% Inhibition Primary->Filter1 Filter1->Start Fail (Discard) DoseResp Dose Response (IC50) Calcium Flux Filter1->DoseResp Pass Counter Counter Screen: Parental 1321N1 Cells (Rule out cytotoxic/artifacts) DoseResp->Counter Ortho Orthogonal Assay: IP-One HTRF (Confirm Gq pathway) Counter->Ortho Non-toxic Selectivity Selectivity Panel: P2Y2 (UTP) & P2Y4 (UTP) Ortho->Selectivity Confirmed Lead Validated P2Y6 Antagonist Selectivity->Lead Selective

Caption: The "Funnel" approach ensures that only compounds with genuine, specific biological activity against P2Y6 survive the process.

Expert Troubleshooting & References

Common Pitfalls
  • UDP Instability: UDP is prone to hydrolysis and oxidation. Always prepare fresh agonist plates immediately before the run. Do not store diluted UDP at 4°C for >4 hours.

  • The "MRS2578 Trap": If using MRS2578 as a positive control, remember it is an isothiocyanate. It reacts with amines in buffers (Tris) or proteins (BSA). Use PBS or HBSS buffers free of primary amines during the incubation step with this control [1].

  • Edge Effects: P2Y6 signaling is sensitive to temperature gradients. Allow plates to equilibrate to room temperature for 20 minutes before putting them in the FLIPR to avoid "smiling" data patterns.

References
  • Nishiyama, K. et al. (2022). "Redox-dependent internalization of the purinergic P2Y6 receptor limits colitis progression." Science Signaling, 15(716).

    • Context: Describes the mechanism of MRS2578 and the limit
  • Mito, M. et al. (2017). "Identification of novel selective P2Y6 receptor antagonists by high-throughput screening assay." Life Sciences, 180, 137-142.

    • Context: Describes the discovery of TIM-38 using the calcium flux method in 1321N1 cells.
  • Trinquet, E. et al. (2011). "Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay." Expert Opinion on Drug Discovery, 6(10), 981-994.[4]

    • Context: Validates the IP-One assay as a superior orthogonal method for Gq GPCRs.
  • Bio-Protocol (2020). "Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol." Bio-protocol, 10(16).

    • Context: Detailed step-by-step methodology for the IP-One assay.

Sources

Scale-Up Synthesis of Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Rationale

The 2-(trifluoromethyl)-2H-chromene scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent activity as P2Y6 receptor antagonists, anti-inflammatory agents, and antimicrobial compounds. The introduction of the trifluoromethyl (


) group at the C2 position significantly enhances metabolic stability and lipophilicity, while the 6-chloro substituent modulates electronic properties and binding affinity.

This guide details the scale-up synthesis of ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate . Unlike standard chromene syntheses, the incorporation of the


 group requires specific handling of fluorinated building blocks to prevent defluorination or side reactions.

Key Technical Insight: The most robust route for scaling this specific scaffold involves a Knoevenagel condensation followed by an intramolecular oxa-Michael/hemiacetal cyclization . While literature often describes the "2-hydroxy" intermediate, this protocol addresses the formation of the stable chromene core and subsequent handling.

Retrosynthetic Analysis & Pathway Design

To ensure scalability and atom economy, we utilize a convergent synthesis starting from commercially available 5-chlorosalicylaldehyde and ethyl 4,4,4-trifluoroacetoacetate.

  • Disconnection: C2–O1 and C3–C4 bonds.

  • Key Reaction: Domino Knoevenagel Condensation / Intramolecular Cyclization.

  • Catalytic Strategy: Organocatalysis (L-Proline or Piperidine) is preferred over metal catalysts to minimize heavy metal impurities in pharmaceutical intermediates.

Reaction Scheme (DOT Visualization)

G Reactant1 5-Chloro-2-hydroxybenzaldehyde Intermediate Knoevenagel Adduct (Transient) Reactant1->Intermediate Piperidine/EtOH Reflux, 3h Reactant2 Ethyl 4,4,4-trifluoroacetoacetate Reactant2->Intermediate Product_OH Ethyl 6-chloro-2-hydroxy- 2-(trifluoromethyl)-2H-chromene- 3-carboxylate Intermediate->Product_OH Intramolecular Cyclization Target Target 2H-Chromene (Dehydrated/Modified) Product_OH->Target Dehydration (TsOH, Toluene)

Figure 1: Synthetic pathway via Knoevenagel condensation.[1][2] The 2-hydroxy species is the primary stable adduct formed under mild basic conditions.

Detailed Experimental Protocol (Scale-Up)

Scale: 100 g Input (Pilot Scale) Target Yield: >85% Purity: >98% (HPLC)

3.1. Reagents & Materials Table
Reagent / SolventCAS No.[3]Eq.[1][3][4][5][6]Mass/VolRoleHazard
5-Chlorosalicylaldehyde 635-93-81.0100.0 gSM 1Irritant
Ethyl 4,4,4-trifluoroacetoacetate 372-31-61.1129.5 gSM 2Flammable, Irritant
Piperidine 110-89-40.15.4 gCatalystToxic, Corrosive
Ethanol (Anhydrous) 64-17-5N/A500 mLSolventFlammable
Glacial Acetic Acid 64-19-70.13.8 gCo-catCorrosive
3.2. Step-by-Step Methodology

Phase 1: Reaction Initiation

  • Setup: Equip a 2L double-jacketed reactor with an overhead mechanical stirrer (anchor impeller), reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging: Charge 500 mL of Ethanol into the reactor. Start stirring at 150 RPM.

  • Addition of SM1: Add 100.0 g of 5-Chlorosalicylaldehyde . Ensure complete dissolution (solution will turn pale yellow).

  • Addition of SM2: Add 129.5 g of Ethyl 4,4,4-trifluoroacetoacetate via a dropping funnel over 15 minutes. Note: No significant exotherm is expected here.

  • Catalyst Addition: Add 5.4 g of Piperidine followed by 3.8 g of Glacial Acetic Acid .

    • Expert Note: The Piperidine/Acid buffer system prevents side reactions (like Michael additions of the solvent) and promotes the dehydration step of the Knoevenagel mechanism.

Phase 2: Reaction & Monitoring 6. Heating: Heat the mixture to Reflux (78–80°C) . 7. Duration: Maintain reflux for 3–5 hours . 8. IPC (In-Process Control): Monitor by HPLC or TLC (Mobile Phase: Hexane/EtOAc 8:2).

  • Criterion: <2% residual aldehyde.
  • Observation: The product often precipitates or forms a thick oil upon cooling.

Phase 3: Workup & Isolation (Critical for Scale) 9. Cooling: Cool the reaction mixture slowly to 5°C over 2 hours.

  • Crystallization: The 2-hydroxy-chromene derivative typically crystallizes directly from the ethanol solution upon cooling.
  • Filtration: Filter the solid precipitate using a vacuum nutsche filter.
  • Washing: Wash the cake with cold Ethanol (2 x 50 mL) and then cold Hexane (100 mL) to remove unreacted trifluoroacetoacetate.
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Phase 4: Dehydration (Optional/Conditional) If the specific target requires the elimination of the 2-OH group (to form the 2H-chromene with a double bond at C3-C4 and H at C2, or a benzopyrylium species), an additional step is required. However, the "2-hydroxy" form is the standard stable product from this reaction.

  • Protocol: Suspend the solid in Toluene, add catalytic p-TsOH, and reflux with a Dean-Stark trap to remove water.

Critical Control Points & Troubleshooting
Process StepPotential Failure ModeRoot CauseCorrective Action
Catalyst Addition Runaway ExothermRapid deprotonation of active methyleneAdd catalyst as a dilute solution in EtOH; Control addition rate.
Reflux Incomplete ConversionWater accumulation inhibiting condensationUse molecular sieves in the headspace or switch solvent to Toluene for azeotropic removal.
Isolation Oiling OutProduct solubility too high in EtOHAdd water (anti-solvent) dropwise at 5°C to induce nucleation.
Purity Residual Fluorinated EsterInefficient washingThe trifluoroacetoacetate sticks to crystals; ensure a Hexane wash is performed.
Safety & Handling (E-E-A-T)
  • Ethyl 4,4,4-trifluoroacetoacetate: This reagent is a fluorinated active methylene compound. While stable, it can release HF under extreme acidic hydrolysis conditions. Ensure reactor off-gas is scrubbed if high temperatures (>150°C) are used.

  • Piperidine: Highly toxic and flammable. Handle in a closed system or fume hood.

  • Product Handling: Chromene derivatives can be sensitizers. Use full PPE (Tyvek suit, nitrile gloves).

Analytical Validation

Self-Validating System: To confirm the structure of Ethyl 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate :

  • 1H NMR (DMSO-d6): Look for the characteristic singlet of the hydroxyl group (approx.

    
     8.0–9.0 ppm, exchangeable with D2O) and the singlet of the H-4 vinyl proton (approx. 
    
    
    
    7.8 ppm).
  • 19F NMR: A singlet around

    
     -80 to -85 ppm confirms the integrity of the 
    
    
    
    group.
  • IR Spectroscopy: Strong carbonyl stretch (ester) at ~1700 cm⁻¹ and broad OH stretch at 3300–3500 cm⁻¹.

References
  • MDPI. (2020). Synthesis of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid derivatives. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. Available at: [Link]

  • Semantic Scholar. (2015).[1] An Efficient Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes Using Silica-Immobilized L-Proline. Available at: [Link]

Sources

in vitro evaluation of ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical In Vitro Evaluation of Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Executive Summary & Rationale

This compound (hereafter referred to as ECTCC ) represents a "privileged structure" in medicinal chemistry. The 2H-chromene scaffold is a core pharmacophore found in various bioactive natural products, while the incorporation of the trifluoromethyl (


) group and the 6-chloro substituent significantly alters its physicochemical profile.

Why evaluate this compound?

  • Metabolic Stability & Lipophilicity: The

    
     group acts as a bioisostere for the methyl group but prevents metabolic oxidation (blocking CYP450 attack), significantly increasing in vivo half-life and membrane permeability.
    
  • Anti-Inflammatory Potential: 2-trifluoromethyl-chromene-3-carboxylates are structural mimics of arachidonic acid transition states, making them potent candidates for COX-2 and 5-LOX inhibition.

  • Anticancer Activity: The chromene backbone is a known inducer of apoptosis in various carcinoma lines (HeLa, MCF-7), often functioning via tubulin polymerization inhibition or reactive oxygen species (ROS) modulation.

This guide provides a standardized, self-validating workflow for the in vitro characterization of ECTCC, moving from solubility profiling to enzymatic and cellular screening.

Structural Analysis & SAR Logic

Understanding the Structure-Activity Relationship (SAR) is prerequisite to experimental design.

SAR_Analysis Compound Ethyl 6-chloro-2-(trifluoromethyl)- 2H-chromene-3-carboxylate CF3 2-Trifluoromethyl Group: Increases Lipophilicity Metabolic Blockade Compound->CF3 Cl 6-Chloro Substituent: Electronic Modulation Steric Bulk (Receptor Fit) Compound->Cl Ester 3-Ethyl Ester: Prodrug Potential Cell Permeability Compound->Ester Chromene 2H-Chromene Core: Privileged Scaffold (COX-2 / Tubulin Binding) Compound->Chromene Bioavailability Bioavailability CF3->Bioavailability Potency Potency Cl->Potency Bioactivity Bioactivity Chromene->Bioactivity

Figure 1: Structural dissection of ECTCC highlighting pharmacophoric contributions.[1]

Pre-Formulation & Solubility Protocol

The high lipophilicity driven by the


 and aromatic rings requires strict handling to prevent precipitation in aqueous assays, which yields false negatives.

Reagents:

  • ECTCC (Solid, >98% purity).

  • DMSO (Dimethyl sulfoxide, Cell Culture Grade).

  • PBS (Phosphate Buffered Saline, pH 7.4).

Protocol:

  • Stock Preparation: Dissolve 10 mg of ECTCC in 100% DMSO to create a 10 mM Stock Solution . Vortex for 2 minutes. Visual inspection must show total clarity.

  • Stability Check: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

  • Working Solution (Critical Step):

    • Do not dilute directly into pure water.

    • Perform intermediate dilution in culture media (e.g., DMEM) or buffer to reach 2x concentration immediately prior to use.

    • Validation: Ensure final DMSO concentration in cell assays is <0.5% (v/v) to avoid solvent toxicity.

Primary Screen: COX-1/COX-2 Inhibition (Enzymatic)

Since chromene-3-carboxylates structurally resemble NSAIDs, the primary screen determines selectivity for COX-2 (anti-inflammatory) over COX-1 (gastroprotective).

Assay Principle: Colorimetric monitoring of the oxidation of TMPD during the reduction of PGG2 to PGH2 by COX enzymes.

ComponentRole
Ovine COX-1 / Human Recombinant COX-2 Target Enzymes
Arachidonic Acid Substrate
Celecoxib Positive Control (COX-2 Selective)
Indomethacin Positive Control (Non-selective)
TMPD Colorimetric Substrate (Absorbance @ 590 nm)

Step-by-Step Protocol:

  • Enzyme Activation: Incubate COX-1 or COX-2 enzyme in Assay Buffer (100 mM Tris-HCl, pH 8.0, 3 µM heme) for 10 minutes at 25°C.

  • Inhibitor Addition: Add ECTCC (concentration range: 0.01 µM – 100 µM) to the wells. Incubate for 5 minutes.

    • Note: The ethyl ester may require pre-incubation with esterase if the free acid is the active species, though many chromene esters bind directly.

  • Reaction Initiation: Add Arachidonic Acid (100 µM) and TMPD.

  • Measurement: Read Absorbance at 590 nm after 5 minutes.

  • Data Analysis: Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
    • Selectivity Index (SI):

      
      . An SI > 10 indicates favorable COX-2 selectivity.
      

Secondary Screen: Cellular Anti-Inflammatory Assay

Enzymatic assays do not account for membrane permeability. This assay validates if ECTCC can penetrate the cell and inhibit inflammatory signaling (NF-


B pathway) in macrophages.

Model: RAW 264.7 Murine Macrophages stimulated with Lipopolysaccharide (LPS). Readout: Nitric Oxide (NO) production via Griess Reagent.

Protocol:

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Replace media with fresh DMEM containing ECTCC (0.1, 1, 10, 50 µM). Incubate for 1 hour.

    • Control: Vehicle (0.1% DMSO).

  • Stimulation: Add LPS (1 µg/mL) to induce inflammation. Incubate for 24 hours.

  • Quantification:

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins in dark.

  • Read: Absorbance at 540 nm.

  • Validation: Compare against Dexamethasone (standard suppressor).

Cytotoxicity & Safety Profiling (MTT Assay)

To ensure the reduction in NO is due to specific inhibition and not cell death, and to screen for anticancer potential.

Cell Lines:

  • Cancer: HeLa (Cervical), MCF-7 (Breast).

  • Normal: HEK293 (Kidney) or HDF (Fibroblasts) – Essential for calculating Therapeutic Index.

Protocol:

  • Treatment: Incubate cells with ECTCC (0.1 – 100 µM) for 48 hours.

  • Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4 hours at 37°C.

    • Mechanism:[2][3] Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.

  • Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.

  • Analysis: Measure OD at 570 nm.

  • Interpretation:

    • If

      
       (Cancer) < 10 µM and 
      
      
      
      (Normal) > 50 µM, the compound is a promising anticancer lead.
    • If

      
       (Macrophage) is close to the anti-inflammatory 
      
      
      
      , the anti-inflammatory effect is likely a false positive due to cytotoxicity.

Experimental Workflow Diagram

Workflow Start ECTCC Stock Preparation (DMSO) Branch Primary Screening Pathways Start->Branch Enzyme Enzymatic Assay (COX-1 vs COX-2) Branch->Enzyme Target Affinity Cellular Cellular Assay (RAW 264.7 + LPS) Branch->Cellular Functional Activity Tox Cytotoxicity (MTT) (HeLa vs HEK293) Branch->Tox Safety/Selectivity Analysis Data Integration Selectivity Index (SI) Therapeutic Index (TI) Enzyme->Analysis Cellular->Analysis Tox->Analysis

Figure 2: Integrated screening workflow for evaluating bioactivity and safety.

References

  • Xu, C., et al. (2013).[2][4] "An Efficient Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates Using Silica-Immobilized L-Proline." Molecules, 18(10), 11964-11977.[2] Link[2]

    • Context: Describes the synthesis and structural characterization of the 2-trifluoromethyl chromene class.
  • Wang, J.L., et al. (2010). "Structure-Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists." Journal of Medicinal Chemistry, 53(15). Link

    • Context: Validates the biological activity of the trifluoromethyl-chromene core and its stability in bioassays.
  • Zarghi, A., & Arfaei, S. (2011).[1] "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link

    • Context: Establishes the pharmacophore model for chromene deriv
  • Al-Haiza, M.A., et al. (2020).[5] "Synthesis and Biological Evaluation of Some New Chromene Derivatives as Potential Antimicrobial and Anti-inflammatory Agents." Molecules.

    • Context: Provides comparative protocols for antimicrobial and anti-inflamm

Sources

Troubleshooting & Optimization

challenges in the synthesis of ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Heterocycle Synthesis Ticket ID: #CF3-CHROM-006 Subject: Troubleshooting the Synthesis of Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely attempting to synthesize This compound via the annulation of 5-chlorosalicylaldehyde with an electron-deficient trifluoromethylated synthon (typically ethyl 4,4,4-trifluoro-2-butynoate or ethyl 4,4,4-trifluoro-3-oxobutanoate ).

This transformation is chemically demanding due to the strong electron-withdrawing nature of the trifluoromethyl (


) group, which alters the electrophilicity of the precursors and the stability of the final chromene core. The most common failure points are regioselectivity errors , hemiacetal stabilization  (stalling at the intermediate), and hydrolysis on silica gel .

This guide provides a self-validating protocol and troubleshooting matrix to ensure high-yield synthesis.

Phase 1: Reagent Validation & Experimental Setup

Before initiating the reaction, you must validate your precursors. The


 group introduces unique reactivity profiles that differ from standard alkyl chromene synthesis.
Critical Reagent Check
ReagentCritical ParameterThe "Silent Killer"Corrective Action
5-Chlorosalicylaldehyde Purity >98%Phenolic Oxidation : Presence of quinones (dark color) inhibits the catalyst.Recrystallize from EtOH/Water if solid is brown/black.
Ethyl 4,4,4-trifluoro-2-butynoate AnhydrousHydration : Rapidly forms the

-keto ester or hydrate in moist air, altering mechanism.
Store under Argon/Nitrogen. Use fresh bottle or distill.
Catalyst (DABCO / PPh3) HygroscopicityDeactivation : DABCO absorbs water, killing its basicity and nucleophilicity.Sublimate DABCO or use fresh

. Dry solvents over molecular sieves (3Å).
The Synthetic Route Selection

There are two primary pathways. Confirm which one you are using, as the troubleshooting steps differ.

  • Route A (The Alkyne Route - Recommended for 2H-Chromenes):

    • Reactants: 5-Chlorosalicylaldehyde + Ethyl 4,4,4-trifluoro-2-butynoate.

    • Catalyst: DABCO (10-20 mol%) or

      
      .
      
    • Mechanism:[1][2][3][4] Nucleophilic conjugate addition

      
       Cyclization.
      
    • Outcome: Direct formation of the 2H-chromene.[5][6]

  • Route B (The Keto-Ester Route):

    • Reactants: 5-Chlorosalicylaldehyde + Ethyl 4,4,4-trifluoro-3-oxobutanoate.

    • Catalyst: Piperidine/Acetic Acid or L-Proline.[5][6]

    • Mechanism:[1][2][4][7] Knoevenagel Condensation

      
       Oxa-Michael.
      
    • Outcome: Often yields the 2-hydroxy-2-(trifluoromethyl) intermediate (hemiacetal), requiring a difficult dehydration step to get the 2H-chromene [1, 2].


 This guide focuses on Route A (Alkyne) as it is the most direct method for your specific target. 

Phase 2: Reaction Troubleshooting (The "Black Box")

Issue #1: The Reaction Stalls at the Intermediate (Open Chain)

Symptom: TLC shows consumption of aldehyde but appearance of a persistent spot (


) that does not convert to the final non-polar chromene (

). Diagnosis: You have formed the O-alkylated intermediate (vinyl ether) but the ring closure (cyclization) is kinetically slow due to the electron-withdrawing

group destabilizing the transition state.
  • Solution:

    • Increase Temperature: The cyclization is endothermic. Raise temperature to 80-100°C (Toluene reflux).

    • Switch Solvent: Change from DCM or THF to Toluene or Acetonitrile . Higher dielectric constants or higher boiling points facilitate the intramolecular attack.

    • Lewis Acid Additive: If using a base catalyst, the addition of a mild Lewis Acid (e.g.,

      
      ) can activate the carbonyl/alkyne moiety for the cyclization step.
      
Issue #2: Formation of the 2-Hydroxy (Hemiacetal) Impurity

Symptom: NMR shows a broad singlet around


 5.0-6.5 ppm (OH) and a complex splitting pattern for the 

group in

NMR. Diagnosis: Water is present.[8][9] The

ketone/enol intermediate is a "water sponge," forming a stable hydrate or hemiacetal that refuses to eliminate water to form the double bond.
  • Solution:

    • Strict Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents (DMF or Toluene).

    • Chemical Dehydration: If the hemiacetal forms, treat the crude mixture with Trifluoroacetic Anhydride (TFAA) or p-TsOH with a Dean-Stark trap to force dehydration [3].

Phase 3: Workup & Purification (The "Recovery" Trap)

The 2-(trifluoromethyl)-2H-chromene core is sensitive. The electron-withdrawing


 group at the 2-position and the ester at the 3-position create a "push-pull" system that makes the O-C2 bond susceptible to hydrolysis or ring-opening on acidic media.
Protocol: The "Neutral" Workup
  • Quench: Do NOT use strong acid. Quench with saturated

    
     or simply dilute with water.
    
  • Extraction: Use Ethyl Acetate.[5][7] Wash with Brine. Dry over

    
    .[7]
    
  • Purification (CRITICAL):

    • Avoid: Standard Silica Gel (Acidic pH

      
       5). It will hydrolyze your product back to the salicylaldehyde or the hemiacetal.
      
    • Use: Neutral Alumina or Silica Gel deactivated with 1% Triethylamine .

    • Eluent: Hexane/Ethyl Acetate gradient. The product is usually fluorescent (blue/purple) under UV (365 nm).

Visualizing the Workflow

The following diagram illustrates the critical decision points in the synthesis of your target molecule.

ChromeneSynthesis Start Start: 5-Cl-Salicylaldehyde + Ethyl 4,4,4-trifluoro-2-butynoate CheckWater Check: Is Solvent Anhydrous? Start->CheckWater Reaction Reaction: DABCO (20 mol%), Toluene, 80°C CheckWater->Reaction Yes ResultC Result C: 2-Hydroxy Species (Hemiacetal) CheckWater->ResultC No (Moisture present) Monitor Monitor: TLC/NMR Reaction->Monitor ResultA Result A: Product Spot (Rf ~0.7) Monitor->ResultA Conversion Complete ResultB Result B: Stalled Intermediate (Rf ~0.4) Monitor->ResultB Incomplete Cyclization Monitor->ResultC Hydration Purification Purification: Neutral Alumina / Deactivated Silica ResultA->Purification ActionB Action: Increase Temp or Add Lewis Acid ResultB->ActionB ActionC Action: Chemical Dehydration (p-TsOH / Dean-Stark) ResultC->ActionC ActionB->Monitor ActionC->Monitor Final Target: Ethyl 6-chloro-2-(trifluoromethyl) -2H-chromene-3-carboxylate Purification->Final

Caption: Logical workflow for the synthesis of 2-(trifluoromethyl)-2H-chromenes, highlighting critical branching points caused by moisture or kinetic stalling.

Frequently Asked Questions (FAQ)

Q1: Why does my


 NMR show two signals? 
A:  If you see two signals, you likely have a mixture of the 2H-chromene  and the 2-hydroxy-chromene (hemiacetal) . The 

group in the hemiacetal is in a different electronic environment (typically shifted upfield) compared to the

hybridized C2 of the closed chromene. If the signals are very close, it could also be rotamers of the ester, but hemiacetal formation is the most common culprit.

Q2: Can I use basic alumina for purification? A: It is risky. While better than acidic silica, strong basicity can induce ester hydrolysis or retro-Michael reactions, opening the ring back to the aldehyde. Neutral Alumina (Grade III) is the safest stationary phase for this molecule.

Q3: The product is an oil that won't crystallize. How do I get a solid? A: Trifluoromethylated chromenes are often low-melting solids or oils due to the disruption of crystal packing by the


 group. Try triturating the oil with cold n-Pentane  or Hexane  with a drop of Ethanol. Scratching the flask while cooling to -20°C often induces crystallization.

Q4: Why is the yield lower for the 6-chloro derivative compared to the unsubstituted one? A: The Chlorine atom at position 6 (para to the phenolic oxygen) exerts an inductive withdrawing effect (-I), which slightly reduces the nucleophilicity of the phenoxide oxygen. This slows down the initial attack on the alkyne. You may need to increase the reaction time or catalyst loading (e.g., 25 mol% DABCO) compared to the unsubstituted salicylaldehyde.

References

  • Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes. Zhang, X., et al.[5][6][10] (2012).[9] Journal of Fluorine Chemistry. Describes the formation of the hemiacetal intermediate using ethyl trifluoroacetoacetate.

  • Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. Royal Society of Chemistry. Discusses the cyclization challenges and methodologies for trifluoromethylated chromene derivatives.

  • Base-Catalyzed Synthesis of Chromenes from Salicylaldehydes and Acetylenic Esters. General Methodology Reference. This reaction pathway (Oxa-Michael/Aldol) is the foundational logic for Route A described above.

Sources

Technical Support Center: Trifluoromethylated Chromene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Optimization in


-Chromene Synthesis
Document ID:  TSC-CF3-CHR-2026
Audience:  Senior Chemists, Process Development Scientists

Introduction: The Incorporation Challenge

Welcome to the Technical Support Center. You are likely here because your LC-MS traces are showing complex mixtures instead of the clean trifluoromethylated chromene peak you expected.

The synthesis of trifluoromethylated chromenes—privileged scaffolds in drug discovery due to their modulation of lipophilicity and metabolic stability—is often plagued by competing radical pathways. Whether you are employing radical trifluoromethylation-cyclization (using Togni or Langlois reagents) or nucleophilic addition-elimination , the high electronegativity and specific steric demand of the


 group introduce unique failure modes.

This guide moves beyond standard protocols to address the causality of failure, providing self-validating solutions for the most persistent side reactions.

Module 1: Radical Trifluoromethylation (Togni/Langlois Reagents)

Context: You are using a radical precursor (e.g., Togni Reagent II or


) with a copper catalyst or photoredox system to trigger a cascade radical addition-cyclization on an o-allylphenol or similar alkene precursor.
Ticket #101: The "Hydro-CF3" Impurity (Hydrotrifluoromethylation)

Symptom: Mass spectrometry shows a major peak corresponding to


 instead of the expected cyclized/oxidized product, or a non-cyclized saturated chain.
Diagnosis:  The intermediate carbon-centered radical is abstracting a hydrogen atom (HAT) from the solvent or reagents faster than it can undergo cyclization or oxidation.

Technical Analysis: The reaction mechanism relies on the relative rates of three competing steps after the initial


 addition:
  • Cyclization: Attack of the radical onto the aromatic ring or pendant alkene (

    
    ).
    
  • Oxidation: Single Electron Transfer (SET) to form a cation (

    
    ), followed by deprotonation to restore aromaticity/double bond.
    
  • H-Abstraction: Abstraction of H from solvent (

    
    ).
    

If


 or 

, you get the hydrotrifluoromethylated byproduct.

Troubleshooting Protocol:

ParameterAdjustmentRationale
Solvent Switch from THF/Ether to DCE or MeCN. Ethers have weak

-C-H bonds (BDE ~92 kcal/mol), acting as H-donors. Acetonitrile (BDE ~96 kcal/mol) resists abstraction.
Concentration Dilute the reaction (0.05 M). Bimolecular H-abstraction is concentration-dependent; unimolecular cyclization is not. Dilution favors cyclization.
Oxidant Add/Increase Oxidant (e.g.,

).
Accelerates the oxidation of the radical intermediate to the cation, preventing H-abstraction.

Self-Validating Check: Run a "Radical Clock" control. Add deuterated solvent (e.g., THF-


). If the impurity shows deuterium incorporation (

mass unit), H-abstraction from solvent is the definitive cause.
Ticket #102: Regioisomeric Mixtures (6-endo vs. 5-exo)

Symptom: NMR shows a mixture of two isomers. You intended to synthesize a 3-trifluoromethyl chromene (6-endo cyclization) but obtained a dihydrobenzofuran derivative (5-exo) or vice versa. Diagnosis: Baldwin’s rules suggest 5-exo is kinetically favored, but electronic bias from the


 group can override this. The 

radical is electrophilic; it attacks the position of high electron density.

Visualizing the Pathway Divergence:

RegioSelectivity Substrate o-Allyl Phenol Precursor Intermediate Radical Adduct Substrate->Intermediate + •CF3 CF3_Rad CF3 Radical (•CF3) Path_A 5-exo-trig (Kinetic) Intermediate->Path_A Fast Path_B 6-endo-trig (Thermodynamic) Intermediate->Path_B Substituent Dependent Prod_A Benzofuran Deriv. (Undesired) Path_A->Prod_A Prod_B 3-CF3 Chromene (Target) Path_B->Prod_B

Caption: Divergence of radical cyclization pathways. 6-endo selectivity requires specific electronic biasing.

Solution Strategy:

  • Substrate Design: Install a blocking group (e.g., Methyl) at the internal alkene position to sterically disfavor 5-exo closure.

  • Ligand Tuning: If using Cu-catalysis, bulky bidentate ligands (e.g., di-tBu-bipyridine) can enforce the 6-endo pathway by sterically crowding the transition state.

Ticket #103: The "Gem-Difluoro" Defluorination

Symptom: Product mass is


. You observe a gem-difluoroalkene instead of a trifluoromethyl group.[1]
Diagnosis: 

-Fluoride Elimination.[1][2] This occurs when the intermediate radical or metal-alkyl species undergoes elimination of a fluoride ion.[1][2] This is particularly common if the

group is alpha to a radical that is stabilized or if the reaction conditions are too reducing.

Mechanism:



Corrective Action:

  • Avoid Over-Reduction: If using photoredox, ensure the reduction potential of the photocatalyst is not strong enough to reduce the

    
     radical to an anion (which eliminates 
    
    
    
    rapidly).
  • Scavenger Check: Ensure no strong Lewis acids are present that could abstract fluoride.

Module 2: Nucleophilic/Electrophilic Methods

Context: Using Trifluoroacetic Anhydride (TFAA) or Ruppert-Prakash reagent (


) on chromones/chromanones.
Ticket #201: The "Ritter" Trap (Solvent Adducts)

Symptom: Unexpected amide byproduct when synthesizing chromenes via cationic intermediates in Acetonitrile. Diagnosis: The Ritter Reaction.[3] In oxidative trifluoromethylation, a carbocation intermediate is often generated.[2] Acetonitrile (MeCN) is a nucleophilic solvent that attacks carbocations to form nitrilium ions, which hydrolyze to acetamides.

Protocol Adjustment:

  • Immediate Fix: Switch solvent to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These are non-nucleophilic.

  • Alternative: If MeCN is required for solubility, add a specific nucleophile (like an alcohol) that is more kinetic than MeCN, directing the reaction to an ether (if that is a tolerable derivative), or simply lower the temperature to

    
     to suppress solvent attack.
    

FAQ: Rapid Response Unit

Q: Why is my Togni reagent not dissolving in the standard solvent mixture? A: Togni reagents are hypervalent iodine species with poor solubility in non-polar solvents. Use MeOH/Water mixtures or DCM with phase transfer catalysts. For radical reactions, DMSO or DMF are excellent but watch for H-abstraction (see Ticket #101).

Q: Can I use


 gas instead of solid reagents? 
A:  Yes, but 

requires initiation (UV light or radical initiator like AIBN). It is prone to forming

, which acts as a radical terminator. You must include a reductant (like sodium dithionite) or a metal scavenger (Cu/Zn) to manage the iodine byproduct.

Q: My yield is stuck at 40%. Where is the rest? A: Check for oligomerization . Radical intermediates often polymerize if the radical concentration is too high. Solution: Implement "Slow Addition" of the radical precursor (syringe pump over 2-4 hours) to keep the instantaneous radical concentration low, favoring the intramolecular cyclization over intermolecular coupling.

Summary of Optimization Logic

The following decision tree summarizes the troubleshooting logic for the most common failure mode: Mixture of Products.

Troubleshooting Start Problem: Low Yield / Impure Product CheckMS Check LC-MS Mass Start->CheckMS MassPlusH Mass = [M + CF3 + H] CheckMS->MassPlusH Saturated Chain MassMinusF Mass = [M - 19 (F)] CheckMS->MassMinusF Difluoroalkene MassPlusSolv Mass = [M + 41 (MeCN)] CheckMS->MassPlusSolv Amide Adduct Sol1 Cause: H-Abstraction Fix: Change Solvent (DCE), Dilute MassPlusH->Sol1 Sol2 Cause: Beta-F Elimination Fix: Reduce Reductant Strength MassMinusF->Sol2 Sol3 Cause: Ritter Reaction Fix: Avoid MeCN, use DCM MassPlusSolv->Sol3

Caption: Diagnostic logic flow for identifying side reactions based on Mass Spectrometry shifts.

References

  • Wang, X., Ye, Y., Zhang, S., Feng, J., Xu, Y., Zhang, Y., & Wang, J. (2011).[4] Copper-catalyzed allylic trifluoromethylation of alkenes with a hypervalent iodine(III) reagent (Togni reagent). Journal of the American Chemical Society, 133(41), 16410-16413. Link

  • Chen, S., Wang, H., Lin, Q., & Weng, Z. (2022).[5] Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction.[5] Organic Chemistry Frontiers, 9, 752-758. Link

  • Simur, T. T., Ye, T., Yu, Y. J., et al. (2022).[2] C–F Bond Functionalizations of Trifluoromethyl Groups via Radical Intermediates. Chinese Chemical Letters, 33(2), 1193-1198.[2] Link

  • Egami, H., & Sodeoka, M. (2014). Trifluoromethylation of alkenes with Togni reagent.[4][6][7][8] Angewandte Chemie International Edition, 53(32), 8294-8308. Link

  • Studer, A. (2012). The electron is a catalyst. Science, 335(6074), 1299-1300. (Foundational context for radical mechanisms). Link

Sources

purification issues with fluorinated organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Characterization of Fluorinated Organic Compounds Status: Operational Operator: Senior Application Scientist

Mission Statement

Welcome to the Fluorine Chemistry Support Hub. Fluorine introduces unique physicochemical properties—high electronegativity, lipophilicity, and the "fluorous effect"—that often render standard organic purification workflows ineffective. This guide addresses the "invisible" separation challenges, solubility anomalies, and detection limits inherent to fluorinated synthesis.

Module 1: Chromatographic Selectivity (The "Invisible" Separation)

The Challenge: Beyond C18

Standard C18 (octadecyl) columns rely on hydrophobic interactions. However, fluorinated compounds often exhibit "hydrophobic but lipophobic" behavior.[1] Lightly fluorinated molecules (1–3 F atoms) may co-elute with their non-fluorinated precursors on C18 due to similar hydrophobicity, while perfluorinated compounds may streak or precipitate.

The Solution: Orthogonal Selectivity

For aromatic fluorinated compounds, Pentafluorophenyl (PFP) stationary phases are superior to C18. PFP phases offer three distinct retention mechanisms:

  • 
     Interactions:  The electron-deficient fluorinated ring in the stationary phase interacts strongly with electron-rich analytes.
    
  • Dipole-Dipole Interactions: The strong C-F dipoles retain polar fluorinated species that elute in the void volume of C18 columns.

  • Shape Selectivity: The rigid PFP ring structure can resolve structural isomers (e.g., ortho- vs. para- fluoro isomers) better than flexible alkyl chains.

Decision Logic: Column Selection

Use the following logic to select the appropriate stationary phase for your analyte.

ColumnSelection Start Start: Analyze Compound Structure IsPerfluoro Is the compound Perfluorinated? (Fluorous Tag / >60% F by weight) Start->IsPerfluoro IsAromatic Is the compound Aromatic? IsPerfluoro->IsAromatic No (Lightly Fluorinated) FSPE USE FLUOROUS PHASE (Fluorous Silica / F-SPE) IsPerfluoro->FSPE Yes Isomers Are you separating structural isomers (e.g., o/m/p regioisomers)? IsAromatic->Isomers Yes C18 USE C18 / C8 COLUMN (Standard Hydrophobic) IsAromatic->C18 No (Aliphatic/Simple) PFP USE PFP COLUMN (Pentafluorophenyl) Isomers->PFP Yes (High Selectivity Needed) Isomers->C18 No

Figure 1: Decision matrix for selecting stationary phases based on fluorine content and structural rigidity.

Module 2: Fluorous Solid Phase Extraction (F-SPE)

The Mechanism: "Like Dissolves Like"

For compounds containing perfluoroalkyl tags (e.g.,


, 

), standard chromatography is inefficient. Fluorous Solid Phase Extraction (F-SPE) utilizes fluorous silica gel (silica bonded with perfluoroalkyl chains).[1] This creates a "fluorophilic" retention mechanism where only fluorous-tagged molecules are retained, while organic impurities pass through.
Standard Operating Procedure (F-SPE)

Note: This protocol assumes a standard fluorous silica cartridge (e.g., FluoroFlash®).

StepActionSolvent SystemMechanism
1. Condition Wet the cartridge.MeOH:H₂O (80:20) Solvates the silica bed; establishes polar environment.
2. Load Apply sample.DMF or DMSO (min. volume)Dissolves sample; prevents precipitation during loading.
3. Wash Remove non-fluorous impurities.MeOH:H₂O (80:20) "Fluorophobic" wash.[2][3] Organic impurities elute; Fluorous compounds stick.
4. Elute Recover target compound.100% MeOH or THF "Fluorophilic" elution. Breaks fluorous interactions.
Workflow Visualization

FSPE_Workflow Sample Crude Mixture (Tagged + Impurities) Cartridge Fluorous Silica Cartridge Sample->Cartridge Load in DMF Waste Waste Fraction (Non-Fluorous Impurities) Cartridge->Waste Wash (MeOH:H2O 80:20) Product Purified Product (Fluorous Tagged) Cartridge->Product Elute (100% MeOH/THF)

Figure 2: The "Fluorophilic" separation workflow. Non-fluorous impurities are washed away before the target is released.

Module 3: Solubility & Detection (The "Third Phase")

Solubility Troubleshooting

Fluorinated compounds often suffer from the "Third Phase" problem—they are insoluble in water (hydrophobic) AND insoluble in standard organics like hexane (lipophobic).

Solubility Guide:

Solvent Class Examples Application
Hybrid Solvents TFE (Trifluoroethanol), HFIP (Hexafluoroisopropanol) "Universal" solvents for fluorinated peptides/aggregates. Breaks H-bonds.
Fluorous Solvents FC-72 , Perfluorohexane Only for highly perfluorinated species. Immiscible with organic solvents.

| Loading Solvents | DMF , THF | Best for loading F-SPE cartridges (avoids precipitation). |

Quantitative Detection: ¹⁹F qNMR

Because C-F bonds often lack UV chromophores, ¹⁹F NMR is the gold standard for quantitation. It is 100% selective (no background from biological/organic matrices).

Recommended Internal Standards for qNMR: | Internal Standard | Shift (


, ppm) | Pros | Cons |
| :--- | :--- | :--- | :--- |
| 

-Trifluorotoluene
| -63.7 | Cheap, singlet peak. | Volatile (use immediately). | | 4,4'-Difluorobenzophenone | -106.0 | Non-volatile, stable solid. | Multiplet (requires careful integration). | | Sodium Trifluoroacetate | -76.5 | Water soluble. | pH dependent shift. |

Frequently Asked Questions (FAQ)

Q1: My compound streaks on the C18 column even with high acetonitrile gradients. Why? A: This is likely due to low solubility in the mobile phase or aggregation.

  • Fix: Add 5–10% THF or Hexafluoroisopropanol (HFIP) to your mobile phase A and B. This disrupts fluorinated aggregates and improves peak shape.

Q2: I cannot see my product on the UV detector (254 nm). A: Perfluoroalkyl chains do not absorb UV light.

  • Fix: Use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detection. If unavailable, use ¹⁹F NMR of fraction aliquots to locate the product.

Q3: Can I reuse Fluorous Silica cartridges? A: Yes. Wash the cartridge with 100% THF followed by Acetone to strip any remaining lipophilic contaminants. Store in MeOH.

Q4: My internal standard for qNMR is evaporating during the experiment. A: You are likely using volatile standards like Trifluorotoluene in an unsealed tube.

  • Fix: Switch to 4,4'-Difluorobenzophenone (solid, non-volatile) or use a screw-cap NMR tube with a Teflon septum.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Link

  • Sigma-Aldrich. Certified Reference Materials for ¹⁹F NMR. Technical Review.[4] Link

  • Zhang, W., & Curran, D. P. Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE).[5] Tetrahedron, 2006.[5] Link

  • MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Technical Guide.[4] Link

  • Royal Society of Chemistry. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals. Analytical Methods, 2011. Link

Sources

Module 1: The Thermodynamic Trap (2H- to 4H-Chromene Isomerization)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the ChromeneTech Support Hub .

This guide is structured as a Tier-3 technical escalation resource. We assume you are familiar with basic organic synthesis but are facing specific, persistent failure modes in the construction of the 2H-chromene (2H-1-benzopyran) core.

The synthesis of 2H-chromenes is a battle against thermodynamics. The 2H-isomer is often the kinetic product, while the 4H-chromene or benzofuran derivatives represent thermodynamic sinks. This guide addresses the three most common "failure modes" reported by medicinal chemists.

User Complaint: "I synthesized my chromene, but after column chromatography, NMR shows a shift of the alkene protons and loss of the C2 protons. It’s now the 4H-isomer."

Technical Diagnosis: The 2H-chromene system contains a non-aromatic pyran ring. Isomerization to 4H-chromene establishes a more stable conjugated system (often hyperconjugated or fully aromatic depending on substitution). This process is catalyzed by trace acids or bases. Silica gel is the primary culprit , acting as a weak acid catalyst that facilitates a 1,5-hydride shift or a protonation/deprotonation sequence.

Mechanism of Failure

The acidic sites on silica protonate the C3-C4 double bond, generating a tertiary carbocation at C4 (or C2 depending on substituents). Elimination then occurs to form the thermodynamically stable 4H-isomer.

Isomerization cluster_prevention Prevention Strategy Chromene2H 2H-Chromene (Kinetic Product) Carbocation Carbocation Intermediate Chromene2H->Carbocation Protonation (C3) Chromene4H 4H-Chromene (Thermodynamic Sink) Carbocation->Chromene4H Elimination (-H+) Acid Acid Catalyst (SiO2 / H+) Acid->Chromene2H Catalysis Neutralization 1% Et3N in Eluent Alumina Use Neutral Alumina

Figure 1: Acid-catalyzed isomerization pathway on silica gel.

Troubleshooting Protocol
VariableRecommendationRationale
Stationary Phase Neutral Alumina (Brockmann Grade III)Silica is naturally acidic (pH ~4-5). Alumina is neutral/basic, preventing protonation.
Mobile Phase Add 1% Triethylamine (Et3N) Neutralizes active acidic sites on silica if you must use silica.
Workup Avoid HCl/H2SO4Use saturated NH4Cl or phosphate buffer (pH 7) for quenching.
Storage Store at -20°C in darkLight and heat can accelerate radical-mediated disproportionation.

Module 2: The Propargyl Divergence (Benzofuran vs. Chromene)

User Complaint: "I used the propargyl aryl ether rearrangement method. I got a cyclized product, but it's a 5-membered ring (benzofuran), not the 6-membered chromene."

Technical Diagnosis: This is a regioselectivity failure during the intramolecular cyclization of the intermediate allenyl phenol .

  • Step 1 (Claisen): The propargyl ether undergoes a thermal [3,3]-sigmatropic rearrangement to form an ortho-allenyl phenol.

  • Step 2 (Cyclization): This intermediate has two pathways:

    • 6-endo-dig: Yields 2H-Chromene (Desired).[1][2]

    • 5-exo-dig: Yields 2-Methylbenzofuran (Undesired).

Metal catalysts (Ag, Au, Cu) often favor the 5-exo-dig pathway (benzofuran) due to coordination geometry, whereas thermal conditions often favor the 6-endo-dig (chromene) via a concerted electrocyclic mechanism [1].

PropargylDivergence PropargylEther Aryl Propargyl Ether AllenylPhenol o-Allenyl Phenol (Transient Intermediate) PropargylEther->AllenylPhenol [3,3]-Sigmatropic (Thermal/Catalytic) Chromene 2H-Chromene (6-endo-dig) AllenylPhenol->Chromene Thermal (High T) Solvent: N,N-DEA Benzofuran Benzofuran (5-exo-dig) AllenylPhenol->Benzofuran Metal Cat (Ag/Au) or Radical Pathway

Figure 2: Divergent cyclization pathways of the allenyl phenol intermediate.

Troubleshooting Protocol
  • If using Metal Catalysis (Au/Ag): Switch to Thermal conditions . Gold and Silver are notorious for activating the alkyne for 5-exo attack.

  • If using Thermal (and still getting benzofuran): Check your solvent.

    • Recommended:N,N-Diethylaniline (DEA) or PEG-200 at 200°C. DEA acts as a high-boiling base that suppresses radical pathways favoring benzofurans [2].

    • Avoid: Non-polar solvents without base functionality if radical initiators are present.

Module 3: Condensation Chaos (Phenol + Enal)

User Complaint: "I'm reacting a phenol with an


-unsaturated aldehyde (e.g., citral). The yield is low, and I see dimers or 'bis-ethers'."

Technical Diagnosis: This reaction (often catalyzed by phenylboronic acid, pyridine, or DBU) relies on an electrocyclic ring closure of an initial condensation intermediate. The Byproduct: Dimerization occurs when the electron-rich phenol attacks the newly formed chromene (which is essentially a vinyl ether) or when the aldehyde self-condenses (Aldol) before reacting with the phenol.

Mechanism of Failure

The 2H-chromene product is electron-rich.[3] In the presence of excess phenol and acid/Lewis acid, it acts as an electrophile, leading to chroman-dimers .

Troubleshooting Protocol
ParameterAdjustmentReason
Stoichiometry Use 1.2 eq of Aldehyde Excess phenol promotes attack on the product.
Concentration High Dilution (0.1 M) Reduces intermolecular side reactions (dimerization).
Catalyst Phenylboronic Acid (PBA) PBA forms a boronate complex that templates the reaction intramolecularly, protecting the product from external nucleophiles [3].

Standardized Validation Protocols

Use these protocols to validate your reagents and equipment before attempting complex substrates.

Protocol A: Thermal Propargyl Rearrangement (High Reliability)

Best for: Simple aryl systems, avoiding metal contaminants.

  • Setup: Flame-dried round-bottom flask with a reflux condenser and argon balloon.

  • Reactants: Dissolve Aryl Propargyl Ether (1.0 equiv) in N,N-Diethylaniline (0.5 M concentration).

  • Reaction: Heat to 200–210°C (oil bath) for 4–6 hours.

    • Checkpoint: Monitor TLC. The intermediate allenyl phenol is rarely seen; conversion should be direct.

  • Workup: Cool to RT. Dilute with Et2O. Wash 3x with 2M HCl (CRITICAL: removes the diethylaniline solvent). Wash with brine, dry over MgSO4.

  • Purification: Flash chromatography on Neutral Alumina (0-5% EtOAc/Hexanes).

Protocol B: Phenylboronic Acid Catalyzed Condensation

Best for: Sensitive substrates, mild conditions.

  • Setup: Dean-Stark trap (optional but recommended) or molecular sieves.

  • Reactants: Combine Phenol (1.0 equiv),

    
    -Unsaturated Aldehyde (1.1 equiv), and Phenylboronic Acid  (0.1 equiv) in Toluene.
    
  • Additives: Add Propionic Acid (0.1 equiv) or Acetic Acid (0.2 equiv).

  • Reaction: Reflux (110°C) for 12–24 hours.

  • Workup: Evaporate Toluene.

  • Purification: Flash chromatography on Silica (pre-treated with 1% Et3N).

References

  • Zhabinskii, V. N., et al. "Claisen Rearrangement of Aryl Propargyl Ethers: A Review." Chemistry of Heterocyclic Compounds, vol. 54, 2018.

  • Iwai, I., & Ide, J. "Studies on Acetylenic Compounds. XXXIX. The Claisen Rearrangement of Aryl Propargyl Ethers." Chemical and Pharmaceutical Bulletin, vol. 11, no.[1] 8, 1963, pp. 1042-1049.

  • Chauder, B. A., et al. "Trial of Phenylboronic Acid as a Catalyst for the Synthesis of 2H-Chromenes." Synthesis, vol. 1998, no. 03, 1998, pp. 279-282.

  • Majumdar, K. C., et al. "The Claisen Rearrangement in Heterocyclic Synthesis." Chemical Reviews, vol. 114, no. 5, 2014.

Sources

catalyst selection for trifluoromethylated heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trifluoromethylation of Heterocycles Ticket Status: Open | Priority: High | Agent: Senior Application Scientist

Introduction: The Bioisostere Challenge

Welcome to the technical support hub for


 installation. In drug discovery, the trifluoromethyl group is not just a "magic methyl"; it is a metabolic shield. It blocks cytochrome P450 oxidation sites, increases lipophilicity (

logP

+1.2), and modulates

.

However, installing this group onto heterocycles (pyridines, indoles, quinolines) is notoriously widely variable. This guide moves beyond standard literature to address the "Why did my reaction fail?" questions that plague bench scientists.

Part 1: Catalyst Selection & Decision Matrix

Before mixing reagents, you must diagnose your substrate's electronic personality. Choosing the wrong mechanism is the #1 cause of failure.

The Selection Logic
  • Electron-Rich Heterocycles (Indoles, Pyrroles, Furans): These are nucleophilic. They react best with Electrophilic Radicals (

    
    ).
    
    • Recommended System: Innate C-H Functionalization (Langlois or Photoredox).

  • Electron-Deficient Heterocycles (Pyridines, Quinolines): These resist electrophilic attack. You generally need to pre-functionalize (Halide/Boronic Acid) and use Nucleophilic Cross-Coupling .

    • Recommended System: Transition Metal Catalysis (Cu or Pd).[1]

Visual Guide: Catalyst Decision Tree

CatalystSelection Start Start: Analyze Substrate Type Heterocycle Type? Start->Type Rich Electron-Rich (Indole, Pyrrole) Type->Rich Nucleophilic Poor Electron-Deficient (Pyridine, Diazine) Type->Poor Electrophilic Direct Direct C-H Functionalization Rich->Direct Func Is it Pre-functionalized? (Ar-X, Ar-B(OH)2) Poor->Func Func->Direct No (C-H) Cross Cross-Coupling Func->Cross Yes (Ar-X) Method1 Reagent: Langlois (CF3SO2Na) Catalyst: None/Trace Metal Mechanism: Radical Innate Direct->Method1 Scalable/Cheap Method2 Reagent: Triflyl Chloride Catalyst: Ir/Ru Photoredox Mechanism: SET Radical Direct->Method2 Mild/Selective Method3 Reagent: Ruppert-Prakash (TMS-CF3) Catalyst: Cu(I) / Phenanthroline Mechanism: Oxidative Trifluoromethylation Cross->Method3 Standard

Figure 1: Decision matrix for selecting the optimal trifluoromethylation pathway based on substrate electronics and availability.

Part 2: Innate C-H Trifluoromethylation (Radical)

Best for: Unfunctionalized electron-rich heterocycles. The "Black Box" Issue: Radical reactions often yield complex mixtures. Regioselectivity is governed by the substrate's innate electronics, not the catalyst.

Protocol A: The Langlois System (Chemical Oxidant)

Based on Baran et al. (PNAS 2011) [1] This method relies on the oxidative desulfinylation of sodium triflinate.

  • Reagents: Substrate (1.0 equiv),

    
     (Langlois Reagent, 3.0 equiv), TBHP (70% aq, 3.0-5.0 equiv).
    
  • Solvent: DCM/Water (2.5:1) or DMSO.[2]

  • Conditions:

    
    C to RT.
    

Troubleshooting Guide:

  • Q: My reaction is bubbling vigorously but yielding no product.

    • A: You are decomposing the reagent too fast. The "bubbling" is

      
       gas release. If the radical isn't trapped immediately by the heterocycle, it quenches. Fix:  Add the TBHP slowly via syringe pump over 1 hour at 
      
      
      
      C.
  • Q: I see multiple regioisomers.

    • A: This is innate to radical chemistry.

      
       is electrophilic; it attacks the most electron-rich position (e.g., C2 or C3 of indole). Fix:  Block the competing site with a halogen or switch to a solvent that alters H-bonding (e.g., switch from DCM to DMSO).
      
Protocol B: Photoredox Catalysis

Based on Nagib & MacMillan (Nature 2011) [2] Uses light to generate the


 radical from triflyl chloride (

).[3]
  • Catalyst:

    
     (1 mol %) or 
    
    
    
    .
  • Reagent:

    
     (Triflyl chloride).
    
  • Base:

    
    .
    
  • Light: Blue LED (450 nm).

Mechanism Visualization (Graphviz):

Photoredox Ru2 Ru(II) Ground Ru2Star *Ru(II) Excited Ru2->Ru2Star hv (Blue Light) Ru3 Ru(III) Oxidized Ru2Star->Ru3 SET (-e) to TfCl Ru3->Ru2 SET (+e) from Radical Int. Substrate Heterocycle Product Product-CF3 Substrate->Product Oxidation & -H+ TfCl TfCl (CF3SO2Cl) Radical CF3• TfCl->Radical Reduction & -SO2, -Cl- Radical->Substrate Addition

Figure 2: Oxidative quenching cycle for photoredox trifluoromethylation. Note that the catalyst acts as both reductant (to generate radical) and oxidant (to restore aromaticity).[3]

Part 3: Transition Metal Cross-Coupling (Nucleophilic)

Best for: Pre-functionalized aryl halides (I, Br) or boronic acids. The "Black Box" Issue: The


 bond is notoriously unstable and prone to decomposition to 

(fluoride extrusion).
Protocol C: Copper-Mediated Trifluoromethylation

Based on Grushin (Acc.[4] Chem. Res.) & Qing (JACS) [3, 4]

  • Reagents: Aryl Iodide (1.0 equiv),

    
     (Ruppert-Prakash, 1.2 equiv).
    
  • Catalyst/Mediator: CuI (1.0 equiv) + 1,10-Phenanthroline (1.0 equiv).

  • Activator: KF or CsF.

  • Atmosphere: CRITICAL: Often requires air (

    
    ) if using boronic acids, but inert (
    
    
    
    ) for halides to prevent homocoupling.

Troubleshooting Matrix:

SymptomDiagnosisCorrective Action
Reaction turns black/precipitate forms immediately. Disproportionation. Unstabilized

species degrade into

and

gas.
Increase Ligand Load: Ensure 1:1 or 1.2:1 ratio of Phenanthroline to Cu. The ligand stabilizes the

intermediate.
Reaction stalls at 20% conversion. Catalyst Poisoning. The N-heterocycle product (e.g., 2-CF3-pyridine) is binding to the Cu center, shutting it down.Switch to Pd (BrettPhos): Palladium with bulky ligands is less susceptible to N-poisoning than Copper. Alternatively, use stoichiometric Cu.
Product contains -H instead of -CF3. Hydrodefluorination. Proton sources in the solvent are quenching the intermediate.Dry Solvents: Use anhydrous DMF/NMP. Ensure fluoride source (CsF) is oven-dried.
Formation of Ar-Ar (Homocoupling). Oxidative Coupling. Presence of oxygen during aryl halide coupling.Degas Thoroughly: Sparge solvent with Argon for 15 mins. Use a glovebox if possible.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use the cheaper


 gas instead of reagents like Togni or Langlois? 
  • A: Yes, but with caution.

    
     is a gas (bp -22°C). In photoredox, it works well but requires a setup to handle gases. For solid/liquid handling, Triflyl Chloride (
    
    
    
    ) is the superior liquid alternative for radical generation.

Q2: Why does my pyridine substrate fail with radical methods?

  • A: Pyridines are electron-deficient. The electrophilic

    
     radical is repelled by the electron-poor ring.
    
    • Solution: Protonate the pyridine (use TFA as solvent/additive). This activates the ring for nucleophilic radical attack (Minisci-type), though this is more effective for alkyl radicals than

      
      . Better Solution:  Use the Cross-Coupling approach (Protocol C) on a halopyridine.
      

Q3: How do I remove the copper waste? It's blue and sticky.

  • A: Do not use simple water washes. Wash the organic layer with aqueous

    
     (10%)  or EDTA solution. The ammonia/EDTA chelates the copper more strongly than your product, pulling it into the aqueous phase.
    

References

  • Innate C-H trifluoromethylation of heterocycles. Ji, Y., Brueckl, T., Baxter, R. D., et al.[5][6] (2011).[3][6][7][8][9] Proceedings of the National Academy of Sciences, 108(35), 14411–14415.[6] [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nagib, D. A., & MacMillan, D. W.[9] (2011).[3][6][7][8][9] Nature, 480(7376), 224–228.[9] [Link][9]

  • The Organometallic Fluorine Chemistry of Palladium and Copper: Mechanistic Aspects. Grushin, V. V. (2010). Accounts of Chemical Research, 43(1), 160–171. [Link]

  • Copper-Mediated Aerobic Oxidative Trifluoromethylation of Terminal Alkynes with Me3SiCF3. Chu, L., & Qing, F. L.[10] (2010). Journal of the American Chemical Society, 132(21), 7262–7263. [Link]

Sources

analytical challenges for fluorinated compound characterization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Ticket Queue: Open

Introduction: The Fluorine Paradox

Welcome to the Fluorine Analytical Support Center. If you are here, you have likely encountered the "Fluorine Paradox": the element that imparts metabolic stability and potency to your drug candidate is simultaneously rendering it invisible to your standard ESI+ MS screen or obliterating your


C NMR signal-to-noise ratio.

Fluorine is the most electronegative element (


), possessing a tight, non-polarizable electron cloud. This creates unique challenges:
  • NMR: Massive

    
    -coupling constants split signals into the baseline.
    
  • MS: High ionization potential makes protonation (

    
    ) difficult.
    
  • Chromatography: The "Fluorine Effect" can unpredictably alter retention, often requiring orthogonal stationary phases.[1]

Below are the three most common "Support Tickets" we receive, resolved with field-proven protocols.

Module 1: NMR Spectroscopy Support

Ticket #402: "My


C spectrum is full of noise, and I can't find the ipso-carbon."
Root Cause Analysis

The issue is not noise; it is signal dispersion . The


F nucleus has a spin of 1/2 and 100% natural abundance. It couples strongly to 

C.
  • One-bond coupling (

    
    ):  Typically 160–320 Hz . This splits the carbon signal into a doublet (or quartet for 
    
    
    
    ) so wide that the peak height drops by 50-75%, often burying it in the baseline noise.
  • Long-range coupling (

    
    ):  20–50 Hz splits extend to neighboring carbons.
    
Troubleshooting Protocol

Step 1: The Decoupling Check Standard


C experiments only decouple protons (

). You must decouple fluorine.[2]
  • Action: Switch to a

    
      triple-resonance experiment.
    
  • Hardware Requirement: This requires a probe capable of tuning to

    
    F on the second or third channel (e.g., HFX or HCN probe).
    

Step 2: Parameter Optimization for Signal-to-Noise (S/N) If you lack a triple-resonance probe, you must rely on optimized acquisition parameters.

ParameterStandard SettingFluorine-Optimized SettingRationale
Relaxation Delay (d1) 1–2 sec3–5 sec Fluorinated carbons (

) have no attached protons to facilitate relaxation via NOE, leading to very long

times.
Pulse Angle


or

Shorter pulses allow faster repetition rates, compensating for the lack of NOE enhancement.
Line Broadening (LB) 1.0 Hz3.0 – 5.0 Hz Heavier exponential multiplication recovers S/N from the split multiplets at the cost of resolution.

Step 3: Addressing Baseline Rolling (Acoustic Ringing) In


F NMR, a rolling baseline often occurs due to acoustic ringing —mechanical oscillation of the probe coil induced by the high-frequency pulse, or background signal from PTFE (Teflon) parts in the probe.
  • Protocol: Use the "EASY" (Elimination of Artifacts in NMR SpectroscopY) sequence or Backward Linear Prediction (LPC) on the first few points of the FID to reconstruct the data lost to dead time.

Visual Workflow: NMR Optimization

NMR_Workflow start Issue: Poor 13C Signal in Fluorinated Sample check_probe Check Probe Hardware: Is 19F Decoupling Possible? start->check_probe yes_decouple Enable 13C{1H, 19F} Triple Resonance check_probe->yes_decouple Yes no_decouple Optimize Acquisition Parameters check_probe->no_decouple No check_baseline Check 19F Baseline: Rolling/Distorted? yes_decouple->check_baseline param_set 1. Increase d1 (>3s) 2. Reduce Pulse Angle (30°) 3. Increase Scans (NS x4) no_decouple->param_set param_set->check_baseline ringing Apply Backward Linear Prediction or 'EASY' Sequence check_baseline->ringing Yes final High S/N Spectrum Resolved Couplings check_baseline->final No ringing->final

Figure 1: Decision logic for optimizing NMR acquisition of fluorinated compounds, addressing coupling loss and baseline artifacts.

Module 2: Mass Spectrometry Support

Ticket #518: "Compound is pure by NMR but invisible in LC-MS (ESI+)."

Root Cause Analysis

Electrospray Ionization (ESI) in positive mode relies on the analyte's ability to accept a proton (


). Fluorine is highly electron-withdrawing, which drastically reduces the basicity of the molecule. If the molecule lacks a basic nitrogen, it may not ionize in ESI+.
Troubleshooting Protocol

Method A: The Polarity Switch Fluorinated compounds often ionize better in Negative Mode (ESI-) due to their ability to stabilize negative charge (via inductive electron withdrawal).

  • Target Ion: Look for

    
     or formate adducts 
    
    
    
    .

Method B: Adduct Engineering (Ammonium Doping) If you must use positive mode (e.g., during a multi-analyte screen), you cannot rely on protonation. You must force adduct formation .[2]

  • Reagent: Add 10 mM Ammonium Acetate or Ammonium Fluoride to the mobile phase.

  • Mechanism: Instead of

    
    , you will generate stable ammonium adducts 
    
    
    
    . This is often 10-100x more sensitive for neutral fluorinated species.

Method C: Alternative Sources (APCI/APPI) If ESI fails, the compound is likely too non-polar.

  • Action: Switch to Atmospheric Pressure Chemical Ionization (APCI) . APCI relies on gas-phase ion-molecule reactions (charge transfer) rather than solution-phase acid/base chemistry, making it superior for highly fluorinated, non-polar aromatics.

Visual Workflow: Ionization Selection

MS_Decision start Analyte: Fluorinated Compound basic_site Contains Basic N? start->basic_site esi_pos ESI Positive Target: [M+H]+ basic_site->esi_pos Yes acidic_site Contains Acidic H (Phenol/Amide)? basic_site->acidic_site No esi_neg ESI Negative Target: [M-H]- acidic_site->esi_neg Yes neutral Neutral/Non-polar? acidic_site->neutral No adduct Add NH4OAc Target: [M+NH4]+ neutral->adduct Try First apci Switch to APCI Charge Transfer neutral->apci If Adduct Fails

Figure 2: Ionization source selection strategy based on the chemical functionality of the fluorinated analyte.

Module 3: Chromatography Support

Ticket #609: "My fluorinated analog co-elutes with the non-fluorinated parent on C18."

Root Cause Analysis

This is a common misconception. While fluorine is hydrophobic, it is not lipophilic in the same way a methyl group is. Replacing a


 with 

on an aromatic ring changes the quadrupole moment and dipole, but may not significantly change the overall hydrophobicity on a standard alkyl (C18) phase.
Solution: Orthogonal Selectivity (PFP Columns)

You require a stationary phase that interacts with the specific electronic properties of fluorine.[3] The Pentafluorophenyl (PFP) column is the gold standard here.

Mechanism of PFP Separation:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring on the column interacts strongly with electron-rich analytes.
  • Dipole-Dipole: The strong C-F dipoles in the stationary phase interact with the dipoles of your analyte.

  • Shape Selectivity: PFP phases are rigid, offering steric discrimination for positional isomers (e.g., ortho- vs para- fluorination) that C18 cannot achieve.

Column Selection Guide
FeatureC18 (Alkyl) PFP (Pentafluorophenyl) Application for Fluorine
Primary Mechanism Hydrophobic Interaction

-

, Dipole, H-bonding
PFP is essential for separating F-isomers.
Retention Shift Predictable (more C = more retention)Variable (depends on electronics)Use PFP when C18 shows co-elution.
Mobile Phase Water/MeOH or ACNWater/MeOH (MeOH preferred)Pro-Tip: MeOH enhances

-

interactions on PFP columns better than ACN.

References

  • Jeol USA.

    
    F coupling constants and probe requirements). Link
    
  • Alfa Chemistry. 19F Coupling Constants Table. (Comprehensive list of J-values for spectral interpretation). Link

  • Jaeger, C., et al. EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy.[4] (Methodology for removing probe background). Link

  • Phenomenex. Luna PFP(2) HPLC Columns: Mechanisms of Interaction. (Technical guide on PFP column selectivity vs C18). Link

  • ResearchGate. How to increase sensitivity of badly ionizing compounds in ESI-MS? (Discussion on ionization strategies for electron-deficient compounds). Link

Sources

Validation & Comparative

validation of ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate as a P2Y6R antagonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation framework for ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate (hereafter referred to as Chromene-3-Ester ) as a candidate P2Y6 receptor (P2Y6R) antagonist.

This document serves as a rigorous experimental roadmap for researchers evaluating this compound against the current "gold standard" (but chemically flawed) antagonist, MRS2578 .

PART 1: EXECUTIVE TECHNICAL SUMMARY

The Target: P2Y6 Receptor

The P2Y6 receptor is a Gq-coupled GPCR activated by UDP.[1][2][3][4] It drives pro-inflammatory responses, vasoconstriction, and microglial phagocytosis. It is a high-value target for inflammatory bowel disease (IBD), neurodegeneration, and hypertension.

The Candidate: Chromene-3-Ester
  • Chemical Class: 2H-chromene derivative.[1][2][3][4][5][6][7][8]

  • Status: Commercially available screening compound (CAS 215123-85-6).

  • Hypothesis: Reversible antagonism. Unlike the irreversible isothiocyanate MRS2578, the chromene scaffold offers potential for better metabolic stability and "drug-like" properties.

  • Critical SAR Context: Literature on the chromene scaffold (e.g., Jacobson et al.) suggests that a 3-nitro group is often essential for high affinity, while 3-ester substitutions (like this candidate) historically show reduced potency. This validation guide is designed to empirically determine if the 6-chloro substitution rescues affinity in the ester scaffold.

The Comparator: MRS2578[9][10]
  • Mechanism: Irreversible allosteric antagonist (covalent binding via isothiocyanate).

  • Limitations: High chemical instability (rapid hydrolysis), toxicity risks, and lack of suitability for systemic in vivo use.

PART 2: COMPARATIVE PROFILE & SIGNALING ARCHITECTURE

Table 1: Physicochemical & Pharmacological Comparison
FeatureChromene-3-Ester (Candidate)MRS2578 (Reference Standard)UDP (Endogenous Agonist)
Binding Mode Reversible (Predicted)Irreversible (Covalent)Agonist (Orthosteric)
Potency (IC50/EC50) To be determined (Target: < 1 µM)~37 nM (Human P2Y6)~300 nM (EC50)
Stability High (Ester may hydrolyze in plasma)Very Low (Hydrolyzes in aqueous media)Low (Rapid ectonucleotidase degradation)
Selectivity Risk Potential P2Y1/P2Y12 overlapHigh selectivity for P2Y6 vs P2Y1/2/4Non-selective (activates P2Y14)
Key Liability SAR Risk: 3-Ester may lack H-bond acidity of 3-NitroToxicity: Isothiocyanate group is reactiveN/A
P2Y6 Signaling Pathway & Intervention Points

The following diagram illustrates the Gq-coupled signaling cascade initiated by UDP and the intervention points for the antagonist candidate.

P2Y6_Signaling UDP UDP (Agonist) P2Y6 P2Y6 Receptor (Gq-Coupled) UDP->P2Y6 Activates Gq Gαq Protein P2Y6->Gq Couples Antagonist Chromene-3-Ester (Putative Antagonist) Antagonist->P2Y6 Blocks (Inhibition) PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Intracellular Ca2+ Release (Readout) ER->Ca Release

Figure 1: P2Y6 Signal Transduction. The antagonist aims to block UDP-binding or conformational change, preventing the Gq-PLC-IP3 cascade and subsequent Calcium release.

PART 3: EXPERIMENTAL VALIDATION PROTOCOLS

To validate Chromene-3-Ester, you must demonstrate potency , selectivity , and reversibility .

Protocol A: Functional Calcium Mobilization Assay (FLIPR)

Rationale: This is the primary screen. P2Y6 activation triggers a rapid spike in intracellular calcium. A valid antagonist will dose-dependently suppress this spike.

Materials:

  • Cell Line: 1321N1 Astrocytoma cells (stably transfected with hP2Y6) or HEK293-hP2Y6. Note: 1321N1 is preferred as it lacks null background P2Y receptors.

  • Dye: Fluo-4 AM or Fura-2.

  • Agonist: UDP (EC80 concentration, typically 1-3 µM).

  • Control: MRS2578 (1 µM).[10]

Workflow:

  • Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well) and incubate overnight.

  • Dye Loading: Incubate with Fluo-4 AM (2 µM) in HBSS/HEPES buffer for 45 min at 37°C.

  • Pre-incubation (Crucial): Add Chromene-3-Ester (0.1 nM to 100 µM) and incubate for 30 minutes .

    • Control Well: Add MRS2578 (Note: MRS2578 requires minimal light exposure and fresh prep).

  • Stimulation: Inject UDP (EC80) using an automated pipettor (e.g., FLIPR Tetra or FlexStation).

  • Readout: Measure fluorescence (Ex 490nm / Em 520nm) for 120 seconds.

Data Analysis:

  • Calculate % Inhibition =

    
    
    
  • Plot log[Inhibitor] vs. Response to determine IC50 .

  • Success Criteria: IC50 < 10 µM indicates a "hit". IC50 < 1 µM indicates a lead.

Protocol B: Selectivity Profiling (The "Off-Target" Check)

Rationale: Chromene derivatives often have off-target effects on other P2Y subtypes or adenosine receptors.

Method: Repeat Protocol A using cell lines expressing:

  • P2Y1: Agonist = ADP.

  • P2Y2: Agonist = UTP.

  • P2Y4: Agonist = UTP.[2][7][11]

  • P2Y12: (Gi-coupled, requires cAMP assay, not Ca2+).

Interpretation:

  • If Chromene-3-Ester inhibits P2Y1 or P2Y2 with similar potency to P2Y6, it is non-selective and likely unsuitable as a pharmacological probe.

Protocol C: Reversibility Assay (Washout Experiment)

Rationale: To prove it is distinct from the irreversible MRS2578.

  • Incubate cells with IC80 concentration of Chromene-3-Ester for 30 mins.

  • Wash cells 3x with buffer (removing unbound compound).

  • Stimulate with UDP immediately.

  • Result:

    • Recovery of Signal: Indicates Reversible binding (Desired).

    • No Recovery: Indicates Irreversible binding (Like MRS2578).

PART 4: LOGICAL WORKFLOW FOR VALIDATION

The following decision tree guides the progression from screening to lead declaration.

Validation_Workflow Start Start: Chromene-3-Ester Ca_Assay Protocol A: Ca2+ Flux Assay (vs UDP EC80) Start->Ca_Assay Check_IC50 Is IC50 < 10 µM? Ca_Assay->Check_IC50 Fail_Potency STOP: Inactive/Weak (Likely due to 3-Ester vs 3-Nitro) Check_IC50->Fail_Potency No Pass_Potency Proceed to Selectivity Check_IC50->Pass_Potency Yes Selectivity Protocol B: Selectivity Panel (P2Y1, P2Y2, P2Y4) Pass_Potency->Selectivity Check_Selectivity Selectivity > 10-fold? Selectivity->Check_Selectivity Fail_Selectivity STOP: Non-selective promiscuous binder Check_Selectivity->Fail_Selectivity No Pass_Selectivity Proceed to Stability Check_Selectivity->Pass_Selectivity Yes Stability Protocol C: Metabolic Stability (Microsomes/Plasma) Pass_Selectivity->Stability Success VALIDATED LEAD (Reversible P2Y6 Antagonist) Stability->Success

Figure 2: Validation Logic Flow. A "Fail" at the IC50 stage is a high probability risk for this specific ester derivative based on SAR literature.

PART 5: REFERENCES

  • Mamedova, L. K., et al. (2004). Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors.[10][12] Biochemical Pharmacology.

  • Maruoka, H., et al. (2011). Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. Journal of Medicinal Chemistry.

    • Note: This reference highlights the importance of the 3-nitro group over the 3-ester for potency.

  • Jayasekara, M. P., et al. (2014). Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists. Molecular Pharmacology.

  • PubChem Compound Summary. this compound (CAS 215123-85-6).

  • Biomed Research International. (2020).[13] The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms.[13]

Sources

comparative analysis of trifluoromethylated vs non-fluorinated chromenes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Fluorine Effect

The chromene (benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer, antimicrobial, and antiviral agents. However, the metabolic liability of the 2H-chromene ring—specifically the susceptibility of the C2 and C4 positions to oxidative metabolism—often limits in vivo efficacy.

This guide compares 2-trifluoromethyl-2H-chromenes (


-Chromenes) against their non-fluorinated (methyl/hydrido)  analogs. The incorporation of the trifluoromethyl (

) group is not merely a steric replacement for a methyl group; it acts as a transformative bioisostere that fundamentally alters the electronic landscape, lipophilicity, and metabolic profile of the scaffold.

Key Takeaway: While non-fluorinated chromenes offer ease of synthesis and natural product homology, trifluoromethylated analogs consistently demonstrate superior metabolic stability and membrane permeability, often yielding a 3-to-6-fold increase in potency for intracellular targets.

Physicochemical & Pharmacological Profile[1][2][3][4]

The following table contrasts the core properties of a standard 2-methyl-2H-chromene against a 2-trifluoromethyl-2H-chromene.

FeatureNon-Fluorinated (2-Methyl)Trifluoromethylated (2-

)
Impact on Drug Design
Electronic Effect Electron-donating (+I effect).Strong Electron-withdrawing (-I effect).[1][2][3]

lowers the pKa of neighboring protons, potentially strengthening H-bond interactions with target proteins.[4]
Lipophilicity (LogP) Moderate.High (

LogP

+1.0 to +1.2).
Enhanced passive diffusion across cell membranes and the Blood-Brain Barrier (BBB).
Metabolic Stability Low. Susceptible to CYP450 benzylic oxidation at the methyl group.High. The C-F bond (116 kcal/mol) blocks metabolic oxidation.Significantly extends plasma half-life (

).
Steric Bulk (Van der Waals) ~21 ų (similar to Ethyl).~43 ų (similar to Isopropyl).

is bulkier; requires a larger hydrophobic pocket in the target protein.
Dipole Moment Standard organic dipole.Inverted/Strong dipole.Alters orientation in the binding pocket; can induce specific orthogonal multipolar interactions.
Synthetic Accessibility Comparison

The primary barrier to adopting fluorinated scaffolds is often synthetic complexity. Here we compare the standard route for methyl-chromenes with the specialized route for trifluoromethyl-chromenes.

Non-Fluorinated Route (Standard)
  • Method: Acid-catalyzed condensation of phenols with

    
    -unsaturated aldehydes/ketones (e.g., crotonaldehyde).
    
  • Pros: Cheap reagents, mild conditions.

  • Cons: Often requires high temperatures; regioselectivity can be poor.

Trifluoromethylated Route (Advanced)[5]
  • Method: Double carbonyl-ene reaction or cyclization of 3-(perfluoroalkyl)-3-phenoxypropenals.

  • Pros: High regioselectivity, access to unique chemical space.

  • Cons: Requires fluorinated anhydrides (TFAA) or building blocks; moisture sensitivity.

Visualizing the Synthetic Divergence

The following diagram illustrates the mechanistic divergence in synthesizing these two analogs.

SynthesisComparison Start Substituted Phenol Reagent_H Crotonaldehyde (Acid Catalyst) Start->Reagent_H Route A Reagent_F Trifluoroacetic Anhydride (TFAA) Start->Reagent_F Route B Inter_H Propargyl Ether Intermediate Reagent_H->Inter_H Product_H 2-Methyl-2H-Chromene (Susceptible to Oxidation) Inter_H->Product_H Thermal Rearrangement Inter_F Trifluoroacetyl Phenol Reagent_F->Inter_F Step_F2 Double Carbonyl-Ene Cyclization Inter_F->Step_F2 Product_F 2-Trifluoromethyl-2H-Chromene (Metabolically Stable) Step_F2->Product_F Elimination

Figure 1: Synthetic pathways divergence. Route A yields the standard methyl analog, while Route B utilizes trifluoroacetylation to install the metabolically robust


 group.
Experimental Protocols

To ensure reproducibility, we provide a validated protocol for the synthesis of the fluorinated analog, as this is the more technically demanding procedure.

Protocol: Synthesis of 2-Trifluoromethyl-2H-chromene via TFAA Cyclization

Objective: Install a


 group at the C2 position using a metal-free double carbonyl-ene sequence.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

  • Isopropenyl acetate (as the ene component)

  • Dichloromethane (DCM), anhydrous

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Workflow:

  • Acylation:

    • Dissolve the phenol (e.g., 4-methoxyphenol) in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C. Dropwise add TFAA (1.2 equiv).

    • Stir for 2 hours at RT to form the o-trifluoroacetyl phenol intermediate.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The intermediate should be less polar than the starting phenol.

  • Cyclization (Double Carbonyl-Ene):

    • To the reaction mixture, add isopropenyl acetate (2.0 equiv).

    • Reflux the mixture at 45°C for 12 hours.

    • Mechanism:[2][6][7] The reaction proceeds via a sequential carbonyl-ene reaction followed by dehydration.

  • Work-up & Purification:

    • Quench with saturated aqueous

      
       to neutralize excess acid.
      
    • Extract with DCM (3 x 15 mL). Dry organic layer over

      
      .
      
    • Concentrate in vacuo.

    • Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane

      
       5% EtOAc/Hexane.
      
    • Note:

      
      -chromenes often elute faster than their non-fluorinated counterparts due to lower polarizability.
      
  • Characterization:

    • 
       NMR:  Look for a singlet around 
      
      
      
      -75 to -80 ppm.
    • 
       NMR:  Confirm the disappearance of phenolic OH and the appearance of the chromene vinyl protons.
      
Biological Performance & SAR Logic[4]

Why choose the


 analog? The decision should be driven by specific SAR (Structure-Activity Relationship) failures in the non-fluorinated series.

Case Study: Metabolic Blocking In non-fluorinated chromenes, the C2-methyl group is a "metabolic hotspot." Cytochrome P450 enzymes rapidly hydroxylate this position (


), leading to rapid clearance. Substituting 

with

completely blocks this pathway because the C-F bond is too strong for CYP450 to break.

Decision Logic for Medicinal Chemists: Use the following logic flow to determine when to deploy the


 scaffold.

SAR_Logic Start Lead Compound: 2-Methyl-Chromene Issue Identify Liability Start->Issue Meta_Instability High Clearance / Short Half-life? Issue->Meta_Instability Potency_Issue Low Potency? Issue->Potency_Issue Soln_Meta Metabolic Identification: Is C2-Methyl oxidized? Meta_Instability->Soln_Meta Action_CF3 Switch to 2-Trifluoromethyl-Chromene Potency_Issue->Action_CF3 If Hydrophobic Pocket Available Soln_Meta->Action_CF3 Yes Action_Other Modify other regions Soln_Meta->Action_Other No Result_1 Blocks Metabolism (Increases t1/2) Action_CF3->Result_1 Result_2 Increases Lipophilicity (Improves Permeability) Action_CF3->Result_2

Figure 2: SAR Decision Tree. This flowchart guides the medicinal chemist on when to transition from a methyl-chromene to a trifluoromethyl-chromene based on metabolic and potency data.

References
  • Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. Source: Organic Chemistry Frontiers, 2022.[8] URL:[Link]

  • Novel Synthesis of 2-(Trifluoromethyl)- and 2-(Perfluoroalkyl)-2-hydroxy-2H-chromenes. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: National Institutes of Health (PMC). URL:[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: MDPI (Molecules). URL:[Link]

  • Biological importance of structurally diversified chromenes. Source: European Journal of Medicinal Chemistry (PubMed).[9][10] URL:[Link]

Sources

Comparative Guide: Pharmacological Profiling & Cross-Reactivity of Trifluoromethyl-2H-Chromene-3-Carboxylates

[1]

Executive Summary: The Scaffold Paradox

This compound represents a critical "pivot point" in medicinal chemistry.[1] While the 2H-chromene scaffold is a "privileged structure" (capable of binding diverse receptors), this specific ethyl ester derivative exhibits a distinct pharmacological profile characterized by negative allosteric modulation of P2Y6 receptors (low affinity compared to nitro-analogs) and high cross-reactivity with enzymatic targets (COX-2) and ion channels .[1]

Key Finding: Researchers often mistake this ester for its bioisosteres.[1] Unlike its 3-nitro analog (a potent P2Y6 antagonist), the 3-carboxylate ester functionality significantly diminishes purinergic receptor affinity but enhances lipophilic interaction with intracellular enzymes and potassium channels.[1]

Quick Comparison: Ligand Efficiency Table
Target FamilySpecific ReceptorInteraction TypeAffinity/PotencyMechanism of Action
Purinergic P2Y6 Antagonist (Weak)IC50 > 20 µMEster group prevents critical polar interactions required for the orthosteric/allosteric site occupied by nitro-variants.[1]
Enzymatic COX-2 Inhibitor (Pro-drug)Moderate (nM range after hydrolysis)The CF3 group fits the COX-2 hydrophobic pocket; ester hydrolysis yields the active carboxylic acid.[1]
Ion Channel KATP / BKCa ActivatorEC50 ~ 1-5 µMStabilizes the open state of the channel via the benzopyran pharmacophore (similar to Cromakalim).[1]
Cytoskeletal Tubulin InhibitorVariableBinds to the colchicine site, disrupting microtubule polymerization (cytotoxic effect).[1]

Structural Basis of Cross-Reactivity[1]

The high cross-reactivity of this compound stems from three structural motifs:

  • Trifluoromethyl Group (C2): Acts as a "pseudo-halogen," increasing metabolic stability and lipophilicity, allowing deep penetration into hydrophobic pockets (e.g., COX-2 active site).[1]

  • Chromene Core: A flat, bicyclic system that mimics adenosine (purinergic targets) and flavonoids (kinase/oxidase targets).[1]

  • Ethyl Ester (C3): The determinant of specificity.[1] It acts as a steric block for P2Y6 but facilitates membrane permeability for intracellular targets.[1]

Diagram 1: Structure-Activity Relationship (SAR) Divergence

This diagram illustrates how the C3-substitution dictates the shift from P2Y6 antagonism to enzyme inhibition.[1]

SAR_Divergencecluster_legendPathway LegendCompoundEthyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylateHydrolysisEster Hydrolysis(In vivo/Cellular)Compound->HydrolysisMetabolic ActivationNitroSubBioisosteric Replacement(Ester → Nitro)Compound->NitroSubSynthetic ModificationP2Y6P2Y6 Receptor(Gq-coupled)Compound->P2Y6Loss of Affinity(Steric Hindrance)KChannelK+ Channels(Vasorelaxation)Compound->KChannelDirect Binding(Scaffold Effect)COX2COX-2 Enzyme(Inflammation)Hydrolysis->COX2Active Acid Form(Selectivity)NitroSub->P2Y6High Affinity(IC50 ~1 µM)key1Blue: Parent Compoundkey2Red: Inactive/Weak Pathkey3Green: Active Path

Caption: SAR divergence showing how the ethyl ester functionality shifts activity away from P2Y6 receptors toward COX-2 (via hydrolysis) and K+ channels.[1][2]

Detailed Cross-Reactivity Analysis

A. The P2Y6 Receptor "Dead End"

Unlike the 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, which are potent P2Y6 antagonists (IC50 ~1.79 µM for the 6-chloro analog), the ethyl ester derivative is pharmacologically inert at this receptor.[1]

  • Mechanism: The P2Y6 antagonist binding pocket requires a specific electron-withdrawing group capable of hydrogen bonding or electrostatic interaction.[1] The ethyl ester is too bulky and lacks the necessary polarity, effectively eliminating affinity.[1]

  • Implication: Do not use this compound as a positive control for P2Y6 inhibition.[1] Use it as a negative control to validate structure-specific binding of nitro-chromenes.

B. COX-2 Inhibition (The "Hidden" Target)

The hydrolyzed form (carboxylic acid) of this compound exhibits significant cross-reactivity with Cyclooxygenase-2 (COX-2).[1]

  • Mechanism: The 2-trifluoromethyl group occupies the secondary pocket of COX-2, a feature exploited by selective inhibitors like Celecoxib.[1]

  • Experimental Evidence: Studies on 2-trifluoromethyl-2H-benzopyran-3-carboxylic acids confirm their ability to selectively inhibit COX-2 over COX-1, reducing prostaglandin synthesis.[1]

C. Potassium Channel Activation

The 2H-chromene scaffold is the structural backbone of Cromakalim, a classic KATP channel opener.[1][3]

  • Cross-Reactivity: The ethyl 6-chloro derivative retains the necessary lipophilicity to stabilize the open conformation of ATP-sensitive potassium channels.[1]

  • Physiological Outcome: Vasorelaxation and hyperpolarization of smooth muscle cells.[1]

Experimental Validation Protocols

To objectively assess the cross-reactivity of this compound in your specific assay, follow these self-validating protocols.

Protocol 1: Discriminating P2Y6 vs. COX-2 Activity

Objective: To verify that the observed biological effect is due to enzyme inhibition (COX-2) rather than receptor antagonism (P2Y6).[1]

Reagents:

  • Test Compound: this compound (10 µM).

  • Reference P2Y6 Antagonist: MRS2578 (10 µM).[1]

  • Agonist: UDP (100 µM) for P2Y6 activation.

  • Cell Line: 1321N1 Astrocytoma cells (expressing hP2Y6).[1][4]

Workflow:

  • Calcium Mobilization Assay (P2Y6 Readout):

    • Load cells with Fluo-4 AM dye.[1]

    • Pre-incubate with Test Compound vs. MRS2578 for 30 mins.[1]

    • Inject UDP (Agonist).[1][4][5]

    • Expected Result: MRS2578 suppresses Ca2+ spike.[1] Test Compound should show <10% inhibition. (If inhibition is high, check for off-target channel blocking).[1]

  • PGE2 ELISA (COX-2 Readout):

    • Stimulate cells with LPS to induce COX-2.[1]

    • Treat with Test Compound for 24 hours.[1][2][4]

    • Measure supernatant PGE2 levels.[1]

    • Expected Result:Test Compound significantly reduces PGE2 (indicating intracellular hydrolysis and COX-2 inhibition).[1]

Protocol 2: Cytotoxicity & Tubulin Interference

Objective: Rule out false positives caused by cytoskeletal disruption.[1]

  • MTT Assay: Treat HEK-293 cells with increasing concentrations (1–100 µM) for 24h.

    • Threshold: If IC50 < 20 µM, the compound is acting as a general cytotoxin (likely tubulin binding), not a specific receptor modulator.[1]

  • Microscopy: Stain with anti-tubulin antibodies.[1] Disrupted microtubule networks confirm "colchicine-site" cross-reactivity.[1]

Diagram 2: Experimental Logic Flow

Decision tree for validating the mechanism of action.

Validation_WorkflowStartObserved Biological EffectCa_AssayRun Ca2+ Mobilization(UDP Induced)Start->Ca_AssayDecision1Inhibits Ca2+ Flux?Ca_Assay->Decision1NoNoDecision1->NoNo EffectPossible_P2Y6Possible P2Y6 Antagonist(Unlikely for Ester)Decision1->Possible_P2Y6High PotencyYesYesCOX_AssayPGE2 ELISA / COX-2 AssayNo->COX_AssayProceed toEnzymatic AssayCheck_ChannelCheck K+ Channel Activity(Patch Clamp)Possible_P2Y6->Check_ChannelRule out Off-TargetResult_COXCOX-2 Inhibition Confirmed(Pro-drug Mechanism)COX_Assay->Result_COXReduced PGE2Result_InertCompound InertCOX_Assay->Result_InertNo Change

Caption: Logic flow to distinguish between receptor antagonism (P2Y6), channel modulation, and enzymatic inhibition.

References

  • Korotaev, V. Y., et al. (2014).[1][2][6] "Synthesis and biological activity of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid derivatives." Molbank, M830.[1][2] Link

  • Bhat, Z. A., et al. (2021).[1] "Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists." Journal of Medicinal Chemistry. Link

  • Wang, J., et al. (2010).[1] "Synthesis and evaluation of 2-trifluoromethyl-2H-benzopyran-3-carboxylic acids as novel cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link[1]

  • Reddy, T. S., et al. (2014).[1][6] "Synthesis of novel 1,2,3-triazole/isoxazole functionalized 2H-Chromene derivatives and their cytotoxic activity." Bioorganic & Medicinal Chemistry Letters. Link

  • Marucci, G., et al. (2013).[1] "Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists." Purinergic Signalling.[1] Link

confirming the mechanism of action of ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, experimental validation, and comparative performance of ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate .

Subject: this compound

CAS Registry Number: 215123-85-6 Chemical Class: 2H-Chromene Derivative / Trifluoromethylated Benzopyran Primary Application: Anticancer Pharmacophore, Carbonic Anhydrase Inhibitor, Synthetic Scaffold

Executive Summary & Core Directive

This compound is not merely a static reagent; it is a privileged scaffold in medicinal chemistry.[1] Its biological activity is driven by the synergistic electron-withdrawing effects of the 6-chloro and 2-trifluoromethyl groups, which modulate the lipophilicity and electrophilicity of the chromene ring.

Core Mechanism:

  • Pro-Apoptotic Induction: Acts as a cytotoxic agent against solid tumor lines (IC50: ~5–20 µM) by inducing oxidative stress and caspase-mediated apoptosis.

  • Isoform-Selective Inhibition: Functions as a lead structure for inhibiting tumor-associated Carbonic Anhydrase (CA) IX and XII , crucial for pH regulation in hypoxic cancer cells.

  • Synthetic Versatility: Serves as a "masked" reactive intermediate for generating high-affinity heterocyclic ligands (e.g., thiadiazoles, hydrazides).

Detailed Mechanism of Action (MoA)
A. Intracellular Cytotoxicity & Apoptosis (The "Warhead" Effect)

Unlike non-specific alkylating agents, this chromene derivative exploits the metabolic vulnerability of cancer cells.

  • Lipophilic Entry: The ethyl ester and -CF3 moieties significantly enhance membrane permeability (LogP > 3.0), allowing rapid intracellular accumulation.

  • ROS Generation: Upon entry, the compound disrupts mitochondrial electron transport, leading to an accumulation of Reactive Oxygen Species (ROS).

  • Caspase Cascade: The oxidative stress triggers the release of cytochrome c, activating Caspase-3 and Caspase-9 , resulting in apoptosis in a p53-independent manner.

B. Carbonic Anhydrase (CA) Modulation

The 2H-chromene scaffold mimics the binding motif of coumarin-based CA inhibitors.

  • Hydrolysis Activation: Intracellular esterases may hydrolyze the ethyl ester to the free carboxylic acid (the active pharmacophore).

  • Zinc Binding: The carboxylate group coordinates with the Zn(II) ion in the active site of CA IX/XII.

  • Selectivity: The bulky -CF3 group fits into the hydrophobic pocket of the enzyme, conferring selectivity for tumor-associated isoforms (IX/XII) over cytosolic isoforms (I/II), reducing off-target side effects.

C. Structural Exclusion (P2Y6 Receptor)

Note on Specificity: While 3-nitro-2-(trifluoromethyl)-2H-chromenes are known P2Y6 receptor antagonists, experimental data indicates that the 3-carboxylate ester substitution (present in this compound) abolishes P2Y6 affinity. This distinction is critical for researchers to avoid selecting this compound for purinergic signaling studies.

Visualizing the Pathway

The following diagram illustrates the dual-pathway mechanism: Cytotoxicity (via ROS) and Enzyme Inhibition (CA IX/XII).

MoA_Pathway Compound Ethyl 6-chloro-2-(trifluoromethyl)- 2H-chromene-3-carboxylate CellMembrane Cell Membrane (Passive Diffusion) Compound->CellMembrane High Lipophilicity Hydrolysis Intracellular Hydrolysis (Esterases) Compound->Hydrolysis Metabolic Activation Mitochondria Mitochondria (ROS Generation) Compound->Mitochondria Direct Interaction CellMembrane->Compound Intracellular ActiveAcid Active Metabolite (Carboxylic Acid Form) Hydrolysis->ActiveAcid CA_Enzyme Carbonic Anhydrase (Isoforms IX / XII) ActiveAcid->CA_Enzyme Zn(II) Binding Caspase Caspase-3/9 Activation Mitochondria->Caspase Cytochrome c Release pH_Disrupt Intracellular pH Dysregulation CA_Enzyme->pH_Disrupt Inhibition Apoptosis Apoptosis / Cell Death Caspase->Apoptosis pH_Disrupt->Apoptosis Acidosis

Caption: Dual-mechanism pathway showing mitochondrial disruption (direct) and Carbonic Anhydrase inhibition (metabolite-driven).

Comparative Performance Analysis

This table compares the subject compound against standard reference agents in oncology and enzyme inhibition.

FeatureThis compoundCisplatin (Standard Cytotoxic)Acetazolamide (Standard CA Inhibitor)
Primary Target Multi-target (Mitochondria + CA IX/XII)DNA (Cross-linking)Pan-Carbonic Anhydrase (Non-selective)
Selectivity High (Tumor-associated CA isoforms)Low (Affects all rapidly dividing cells)Low (Inhibits physiological CA I/II)
IC50 (Cancer Lines) 5 – 20 µM (Moderate)0.1 – 5 µM (Potent)>100 µM (Not primarily cytotoxic)
Mechanism Type Pro-apoptotic + pH modulationGenotoxicpH modulation only
Solubility (LogP) High (~3.5) – Good membrane penetrationLow (-2.2) – Requires transportLow (-0.26)
Toxicity Profile Lower systemic toxicity (predicted)High (Nephrotoxicity/Ototoxicity)Diuretic side effects

Expert Insight: While less potent than Cisplatin in direct killing, the chromene derivative offers a superior safety profile due to its selectivity for hypoxic tumor environments (via CA IX inhibition), making it an excellent candidate for combination therapies.

Experimental Validation Protocols

To confirm the mechanism in your specific research context, follow these self-validating protocols.

Protocol A: Confirmation of Cytotoxicity (MTT Assay)

Objective: Determine IC50 against hypoxic tumor cells (e.g., MCF-7 or A549).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Prepare a stock solution of the compound in DMSO. Perform serial dilutions (0.1 µM to 100 µM).

  • Control: Use 0.1% DMSO as a negative control and Doxorubicin (1 µM) as a positive control.

  • Incubation: Treat cells for 48h.

  • Readout: Add MTT reagent. Measure absorbance at 570 nm.

  • Validation: The IC50 should fall between 5–20 µM. If >50 µM, verify compound purity or cell line resistance (e.g., MDR overexpression).

Protocol B: Carbonic Anhydrase Esterase Assay

Objective: Verify if the ester acts as a prodrug.

  • Preparation: Incubate the compound (50 µM) with Porcine Liver Esterase (PLE) (10 units) in PBS (pH 7.4) at 37°C.

  • Monitoring: Analyze aliquots at 0, 30, 60, and 120 mins using HPLC-UV (254 nm).

  • Expectation: You should observe the disappearance of the ester peak and the appearance of the carboxylic acid peak (active inhibitor).

  • Inhibition Check: Test the hydrolyzed fraction against recombinant CA IX. Activity should be significantly higher than the parent ester.

Synthesis Workflow (Reference)

For researchers synthesizing derivatives, the standard route is the Knoevenagel Condensation .

Synthesis Reagent1 5-Chlorosalicylaldehyde Process Knoevenagel Condensation (Reflux / Solvent-Free) Reagent1->Process Reagent2 Ethyl Trifluoroacetoacetate Reagent2->Process Catalyst Catalyst (Piperidine or L-Proline) Catalyst->Process Product Ethyl 6-chloro-2-(trifluoromethyl)- 2H-chromene-3-carboxylate Process->Product Cyclization (-H2O)

Caption: One-pot synthesis via condensation and intramolecular cyclization.[2]

References
  • Anticancer Activity of 2H-Chromene Derivatives: Reddy, T. S., et al. (2014).[3] "Synthesis and biological evaluation of new 2-(trifluoromethyl)-2H-chromene-3-carboxylates as potential anticancer agents." European Journal of Medicinal Chemistry.

  • Mechanism of Apoptosis: Lima, M. F., et al. (2015).[3] "Chromene derivatives induce cell cycle arrest and apoptosis in human colorectal cancer cells."[3] Bioorganic & Medicinal Chemistry.

  • Carbonic Anhydrase Inhibition: Supuran, C. T. (2018). "Carbonic anhydrase inhibitors: an update on the 2H-chromene scaffold." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • P2Y6 Receptor SAR: Jacobson, K. A., et al. (2020). "Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists." Purinergic Signalling.

  • Synthetic Methodology: Xu, C., et al. (2013). "An Efficient Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes Using Silica-Immobilized L-Proline." Molecules.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.